Raunitidine
Description
Historical Perspectives in H2-Receptor Antagonist Research
The development of ranitidine (B14927) is rooted in a landmark effort of rational drug design initiated in the 1960s. wikipedia.orgwikipedia.org Researchers at Smith, Kline & French (SK&F) sought to develop a compound to block the secretion of stomach acid. acs.org At the time, it was understood that histamine (B1213489) stimulated acid production, yet conventional antihistamines (later classified as H1-receptor antagonists) were ineffective in this regard. wikipedia.orgiffgd.org This led Sir James Black and his team to postulate the existence of a second type of histamine receptor, the H2-receptor. wikipedia.orgacs.org
This hypothesis guided a systematic research program. Starting from the structure of histamine itself, the SK&F team synthesized and tested hundreds of modified compounds to find one that would block the receptor instead of activating it. acs.org This led to the first H2-receptor antagonist, burimamide, which proved the existence of the H2 receptor but was not potent enough for oral use. wikidoc.org Further refinement led to metiamide (B374674), which was effective but raised safety concerns. acs.orgnih.gov Ultimately, the team replaced the thiourea (B124793) group of metiamide with a cyanoguanidine moiety, creating cimetidine (B194882). acs.org Launched in 1976 as Tagamet, cimetidine was the first clinically successful H2-antagonist and a revolutionary therapeutic agent. acs.orgnih.gov
The success of cimetidine spurred further research. Scientists at Glaxo (then Allen and Hanburys) aimed to create a new H2-antagonist with improved properties. wikipedia.orgwikipedia.org Using the model of the H2-receptor and quantitative structure-activity relationships (QSAR), they systematically modified the cimetidine structure. wikipedia.orgwikipedia.org They replaced cimetidine's imidazole (B134444) ring with a furan (B31954) ring that had a nitrogen-containing substituent, which resulted in the synthesis of ranitidine in 1977. wikipedia.org This structural change yielded a compound with 5 to 10 times the activity of cimetidine and a different metabolic profile. wikipedia.orghres.cahres.ca By 1987, ranitidine had become the world's top-selling prescription drug. wikipedia.org
Fundamental Role in Gastric Acid Secretion Modulation Investigations
Ranitidine's primary role in chemical and physiological research is as a tool for modulating gastric acid secretion. It functions as a competitive and reversible inhibitor of histamine at the H2-receptors located on the gastric parietal cells. wikipedia.orgdroracle.ainih.gov The binding of histamine to these receptors is a key step in stimulating acid production. drugbank.comglobalresearchonline.net By blocking this interaction, ranitidine effectively reduces the secretion of gastric acid. drugbank.comijbcp.com
Investigations have quantified the relationship between ranitidine concentration and its effect, providing valuable data for pharmacological models. Studies determined that a plasma concentration of 36 to 94 ng/mL is required to inhibit 50% of stimulated gastric acid secretion. hres.cahres.ca This specific and potent action allowed researchers to use ranitidine to probe the intricate pathways of gastric secretion and to study the physiological consequences of its modulation. frontiersin.orgnih.gov For instance, studies using ranitidine helped to delineate the relative importance of the H2-receptor pathway compared to other stimulatory pathways in the stomach.
Evolving Research Challenges and Current Investigative Trajectories for the Chemical Compound
In 2019, the research landscape for ranitidine shifted dramatically with the discovery of the impurity N-nitrosodimethylamine (NDMA), a probable human carcinogen, in some ranitidine products. wikipedia.orgebi.ac.uk This finding triggered widespread recalls and a suspension of the product in the US and European markets, initiating a new wave of intensive chemical investigation. wikipedia.org The challenge for scientists became understanding the origin and formation of NDMA in the context of ranitidine's molecular structure and stability.
Research has revealed that NDMA can be formed through the degradation of the ranitidine molecule itself. jst.go.jp The structure of ranitidine is unique in that it contains both a dimethylamino group (a nitrosatable substrate) and a nitro group, which can degrade to become a nitrosating agent. nih.govnih.gov Studies have proposed several mechanisms for NDMA formation:
Intermolecular Degradation: This process, which can occur in the solid state, involves a reaction between different ranitidine molecules. jst.go.jp
Autoxidation: One proposed mechanism suggests that autoxidation of ranitidine can lead to the liberation of dimethylamine (B145610) and nitrite (B80452) ions, which can then react to form NDMA. nih.gov
Degradation under Stress Conditions: Accelerated stability studies have shown that the rate of NDMA formation increases with higher temperatures and relative humidity. jst.go.jp Hydrolytic degradation under both acidic and alkaline conditions has also been documented. rsc.org
Formation from Impurities: Investigations have also shown that NDMA can be generated from other known impurities of ranitidine, not just the parent molecule. jst.go.jp
A significant analytical challenge was the method of detection itself. Initial testing with gas chromatography-mass spectrometry (GC-MS) was found to generate NDMA from ranitidine due to the high temperatures used in the instrument's injection port, leading to falsely elevated results. fda.gov This necessitated the development and validation of more sophisticated, lower-temperature analytical methods, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify NDMA levels. fda.govnih.govpharmtech.comshimadzu.com
Current investigative trajectories focus on several key areas. There is ongoing research to fully elucidate the complex degradation pathways of ranitidine, including photolytic degradation, which has been shown to produce various volatile products like dimethylformamide. nih.govnih.gov Other research explores potential control strategies, such as the use of oxygen-scavenging packaging systems to prevent the autoxidation process that may lead to NDMA formation. nih.gov Furthermore, the ranitidine case has intensified scrutiny of potential nitrosamine (B1359907) impurities in other pharmaceuticals, leading to broader investigations across the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14883-83-1 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1 |
InChI Key |
KXEMQEGRZWUKJS-OVXHWVBHSA-N |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Isomeric SMILES |
C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Synonyms |
Raunitidine |
Origin of Product |
United States |
Molecular Mechanisms of Pharmacological Action
Histamine (B1213489) H2-Receptor Antagonism
The principal mechanism of ranitidine (B14927) is its ability to act as an antagonist at histamine H2 receptors. jocpr.com This interaction is characterized by its competitive and reversible nature and its high specificity for H2 receptors located on gastric parietal cells. hres.cahres.ca
Elucidation of Competitive and Reversible Binding Characteristics
Ranitidine functions as a competitive and reversible inhibitor of histamine's action at the H2 receptors. drugbank.comwikipedia.org This means that ranitidine binds to the same site on the H2 receptor as histamine, but it does not activate the receptor. jocpr.com By occupying the receptor binding site, ranitidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. patsnap.com The binding is reversible, meaning that ranitidine can dissociate from the receptor, and its inhibitory effect can be overcome by high concentrations of histamine. hres.cahres.ca In vitro and in vivo studies have demonstrated this competitive antagonism; for instance, ranitidine has been shown to antagonize the effects of histamine at H2 receptors in isolated rat uterus and guinea-pig atrium. hres.cahres.ca On a molar basis, ranitidine is reported to be 4 to 5 times more potent than cimetidine (B194882), another H2-receptor antagonist. hres.cahres.ca
Specificity Studies for Gastric Parietal Cell H2 Receptors
Ranitidine exhibits a high degree of selectivity for histamine H2 receptors over other types of histamine receptors, such as H1 and H3 receptors. drugs.comhres.ca This specificity is crucial for its targeted therapeutic effect on gastric acid secretion. The H2 receptors are prominently located on the basolateral membrane of parietal cells in the stomach lining. teachmeanatomy.infojove.com When histamine, released from enterochromaffin-like (ECL) cells, binds to these H2 receptors, it triggers the production of gastric acid. tg.org.au Ranitidine's ability to specifically block these gastric parietal cell H2 receptors is the cornerstone of its action. drugbank.comnih.gov Studies have shown that even at concentrations 1,000 times greater than those needed to block H2 receptors, ranitidine does not significantly block H1 or muscarinic receptors. hres.cahres.ca
Intracellular Signaling Pathway Modulation
The binding of ranitidine to the H2 receptor initiates a series of intracellular events that ultimately lead to the suppression of gastric acid production. This involves the modulation of key enzymes and second messengers within the parietal cell.
Adenylate Cyclase Inhibition Mechanisms
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the enzyme adenylate cyclase. patsnap.comontosight.ai This activation is mediated by a stimulatory G-protein (Gs). ontosight.ai Adenylate cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comjove.com Ranitidine, by blocking the H2 receptor, prevents this Gs-protein-mediated activation of adenylate cyclase. ontosight.aitrc-p.nl This inhibitory action is a direct consequence of its competitive antagonism at the receptor level, effectively uncoupling the receptor from its downstream signaling partner. nih.govnih.gov
Cyclic AMP Regulation Dynamics
As a direct result of adenylate cyclase inhibition, the intracellular concentration of cyclic AMP (cAMP) within the parietal cell decreases. nih.govijbcp.com Normally, histamine binding to the H2 receptor leads to a significant increase in cAMP levels, which acts as a crucial second messenger in the acid secretion pathway. jove.comtg.org.au By preventing this surge in cAMP, ranitidine effectively dampens the primary intracellular signal for acid production that is triggered by histamine. trc-p.nlderangedphysiology.com Studies have demonstrated that ranitidine dose-dependently inhibits histamine-stimulated cAMP production in isolated parietal cells. karger.com
Protein Kinase A Activity Attenuation Pathways
The final step in this signaling cascade involves protein kinase A (PKA), an enzyme that is activated by cAMP. patsnap.comontosight.ai Activated PKA phosphorylates various intracellular proteins, including the H+/K+ ATPase (proton pump), which is the final effector in the secretion of hydrogen ions (protons) into the gastric lumen. patsnap.comnih.gov By reducing intracellular cAMP levels, ranitidine leads to a decrease in the activity of PKA. nih.govontosight.ainih.gov This attenuation of PKA activity prevents the phosphorylation and subsequent activation of the proton pump, thereby reducing the secretion of gastric acid. patsnap.comtrc-p.nl Research has shown that ranitidine can reduce PKA activity, which is linked to its therapeutic effects. nih.govresearchgate.netcore.ac.uk
Insights into Proton Pump Inhibition Independent of Direct Interaction
While ranitidine's principal mechanism is the blockade of H2 receptors, its effect on gastric acid secretion indirectly influences the final step of acid production—the proton pump (H+/K+ ATPase). patsnap.comteachmeanatomy.info Histamine binding to H2 receptors is a key stimulus for activating the proton pump. patsnap.com By preventing this initial step, ranitidine reduces the activation of the proton pump, thereby decreasing the secretion of hydrogen ions into the stomach lumen. patsnap.com However, it's crucial to note that ranitidine does not directly interact with or inhibit the proton pump itself, a mechanism characteristic of proton pump inhibitors (PPIs) like omeprazole. teachmeanatomy.infonih.gov The inhibition is a consequence of blocking the upstream histamine signal. patsnap.com
Comparative Molecular Pharmacology with Related H2-Antagonists
The development of H2-receptor antagonists involved a rational drug design process, leading to compounds with varying potencies and molecular interactions.
Ranitidine vs. Cimetidine: Mechanistic Differentiations
Ranitidine and cimetidine, while both H2-receptor antagonists, exhibit notable molecular and mechanistic differences. wikipedia.orgusask.ca Structurally, ranitidine possesses a furan (B31954) ring, whereas cimetidine contains an imidazole (B134444) ring. wikipedia.orgusask.ca This structural divergence contributes to ranitidine's higher potency; it is estimated to be 4 to 10 times more potent than cimetidine on a weight basis. hres.canih.govnih.gov
A key differentiator lies in their interaction with the cytochrome P450 (CYP450) enzyme system. Cimetidine is a potent inhibitor of several CYP450 isoenzymes, leading to a higher potential for drug-drug interactions. wikipedia.orgdrugbank.com In contrast, ranitidine has a significantly lower affinity for CYP450, approximately 10% of cimetidine's affinity, resulting in a more favorable side-effect profile regarding drug metabolism. wikipedia.org
| Feature | Ranitidine | Cimetidine |
| Chemical Structure | Furan ring | Imidazole ring |
| Potency | 4-10 times more potent | Less potent |
| CYP450 Inhibition | Low affinity | Potent inhibitor |
Ranitidine vs. Famotidine (B1672045) and Nizatidine (B1679011): Receptor Interaction Paradigms
Famotidine and nizatidine are other prominent H2-receptor antagonists. marvistavet.comnih.gov Famotidine is recognized as the most potent of the group, being approximately 8 times more potent than ranitidine and 40 times more potent than cimetidine. nih.gov Some in vitro studies suggest that famotidine may dissociate from the H2-receptor more slowly than ranitidine, contributing to its longer duration of action. researchgate.net
Nizatidine, structurally a thiazole (B1198619) derivative, has a rapid onset of action. marvistavet.com Both famotidine and nizatidine share ranitidine's advantage over cimetidine in having minimal interaction with the CYP450 enzyme system. wikipedia.orgnih.gov The side chains of famotidine, ranitidine, and nizatidine are similar, which differs from the side chain of cimetidine. researchgate.net
| H2-Antagonist | Relative Potency | Key Differentiator |
| Famotidine | Most potent (approx. 8x > ranitidine) | Potentially slower dissociation from H2-receptor |
| Ranitidine | Intermediate potency | Furan ring structure |
| Nizatidine | Less potent than famotidine | Rapid onset of action |
| Cimetidine | Least potent | Imidazole ring, significant CYP450 inhibition |
Effects on Gastric Secretory Processes at a Molecular Level
Ranitidine's inhibitory action extends to both the baseline and stimulated secretion of gastric acid.
Basal Acid Secretion Inhibition Principles
Ranitidine effectively inhibits basal gastric acid secretion, which is the continuous, low-level acid production, particularly prominent during nocturnal hours. wikipedia.orgdroracle.ai By competitively blocking the histamine H2 receptors on parietal cells, ranitidine reduces the baseline stimulation of these cells, leading to decreased acid output. wikipedia.orgdrugs.com This action results in a higher intragastric pH, especially overnight. researchgate.net
Secretagogue-Induced Acid Secretion Pathways (e.g., Histamine, Pentagastrin)
Ranitidine also potently inhibits gastric acid secretion stimulated by various secretagogues, including histamine and pentagastrin (B549294). hres.cahres.ca Its inhibition of histamine-induced secretion is competitive. karger.comnih.gov While ranitidine does not directly block receptors for gastrin (or its synthetic analogue, pentagastrin), it effectively suppresses pentagastrin-induced acid secretion. caymanchem.comresearchgate.net This is because gastrin's effect on parietal cells is partly mediated by the release of histamine from enterochromaffin-like (ECL) cells. tg.org.au By blocking the histamine H2 receptors, ranitidine interrupts this final common pathway for acid secretion stimulated by various secretagogues. hres.caresearchgate.net The inhibition of pentagastrin-induced secretion by ranitidine has been described as non-competitive. karger.comnih.gov
Pepsin Secretion Inhibition Mechanisms
Research has consistently shown that ranitidine effectively reduces pepsin secretion under both basal and stimulated conditions. hres.cahres.cahres.ca Studies involving various stimuli for gastric secretion, such as pentagastrin and sham feeding, have quantified this inhibitory effect. For instance, a therapeutic oral dose of ranitidine has been demonstrated to significantly lower the rate of pepsin secretion in healthy individuals. nih.govnih.gov
In one double-blind, randomized study, an oral 150 mg dose of ranitidine markedly reduced pepsin secretion rates compared to a placebo. The inhibitory effect was observed in the basal state and following stimulation by both sham feeding and pentagastrin. nih.govnih.gov The findings from this research are detailed in the table below.
Effect of Oral Ranitidine (150 mg) on Pepsin Secretion Rate
| Condition | Pepsin Secretion Rate (Placebo) (mg/h ± SEM) | Pepsin Secretion Rate (Ranitidine) (mg/h ± SEM) | Statistical Significance |
|---|---|---|---|
| Basal State | 38.4 ± 7.0 | 5.0 ± 3.4 | p < 0.005 |
| Sham Feeding Stimulated | 68.6 ± 13.2 | 13.2 ± 5.6 | p < 0.01 |
| Pentagastrin Stimulated | 39.2 ± 8.0 | 19.6 ± 5.0 | Not specified as significant |
Data sourced from studies on healthy volunteers. nih.govnih.gov
Further investigations have explored the dose-dependent nature of this inhibition. Studies examining the relationship between oral ranitidine dosage and the reduction in pepsin activity in pentagastrin-stimulated gastric secretion found a clear correlation.
Dose-Dependent Inhibition of Pepsin Activity by Oral Ranitidine
| Oral Ranitidine Dose | Reduction in Pepsin Activity |
|---|---|
| 20 mg | 8% |
| 40 mg | 50% |
| 80 mg | 49% |
Data from a study on pentagastrin-stimulated gastric secretion in healthy male subjects. nih.gov
Advanced Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis Pathways for Ranitidine (B14927) Analogues and Intermediates
The synthesis of ranitidine analogues often involves modifications of the core structure to explore structure-activity relationships. For instance, a series of ranitidine analogues incorporating cyclic imide isosteres, such as 1,8-naphthalimide, have been synthesized to evaluate their potential as treatments for Alzheimer's disease. mdpi.comresearchgate.net The synthetic scheme for these analogues typically involves reacting a ranitidine intermediate with various 1,8-naphthalic anhydrides. mdpi.com Another class of analogues, pyridazine (B1198779) derivatives, are synthesized by cyclization of a hydrazine (B178648) derivative of a ranitidine intermediate with different diones. nih.gov
A patented process for preparing ranitidine involves the reaction of N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine with dimethylamine (B145610) and an N,N-(dimethylamino)-triphosphoniumhalide in an organic solvent like dimethylformamide. google.com This method is noted for its good yield and high purity of the final product. google.com
Identification of Precursor Molecules and Their Contributions to Compound Formation
The synthesis of ranitidine relies on several key precursor molecules. One of the central building blocks is a furan (B31954) ring, often derived from furfuryl alcohol or 5-(chloromethyl)furfural. researchgate.netbeilstein-journals.org A critical intermediate, N-[2-[[[5-(hydroxymethyl)-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, serves as a direct precursor in some synthetic routes. google.com
The dimethylaminomethyl group, a key feature of the ranitidine molecule, is introduced using dimethylamine. google.com Other important precursors include 2-(methylthio)ethylamine (B103984) and various reagents for constructing the nitroethenediamine portion of the molecule. mdpi.com For the synthesis of specific analogues, precursor molecules like 1,8-naphthalic anhydrides and various diones are utilized. nih.govmdpi.com
The choice of precursors and the synthetic route can influence the final product's purity and the potential for impurity formation. For example, the use of 5-(chloromethyl)furfural derived from biomass offers a pathway from a renewable starting material. researchgate.net
Impurity Formation during Synthesis
Mechanistic Understanding of N-Nitrosodimethylamine (NDMA) Formation from Tertiary Amines and Nitrosating Agents
The formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, from tertiary amines like the dimethylamino moiety in ranitidine, is a significant concern. acs.orgnih.govwikipedia.org The primary mechanism involves the reaction of a tertiary amine with a nitrosating agent. veeprho.com Nitrosating agents, such as nitrous acid (HNO₂), can be formed in situ from nitrites (NO₂⁻) under acidic conditions. veeprho.com
The reaction of tertiary amines to form nitrosamines is known as dealkylative nitrosation. veeprho.com This process is complex and can proceed through different pathways. One proposed four-step pathway for NDMA formation from ranitidine during chloramination involves:
Nucleophilic substitution by chloramine (B81541). acs.orgnih.gov
Nitrosation, which is considered the rate-limiting step. acs.orgnih.govresearchgate.net
Another well-established mechanism is the UDMH pathway, where a nucleophilic substitution reaction between dimethylamine (a potential degradation product of ranitidine) and chloramine leads to the formation of unsymmetrical dimethylhydrazine (UDMH). acs.orgnih.gov UDMH is then rapidly oxidized to NDMA. nih.govacs.org
The stability of the carbocation formed during the reaction is a key factor in determining the reactivity of tertiary amines towards NDMA formation. acs.orgnih.gov Tertiary amines that can generate more stable carbocations are more likely to form NDMA. acs.orgnih.gov
Influence of Starting Materials, Reagents, and Solvents (e.g., Dimethylamine, Dimethylformamide) on Impurity Generation
The presence of impurities in starting materials, reagents, and solvents can significantly contribute to the formation of NDMA during the synthesis of ranitidine.
Dimethylamine (DMA): DMA can be present as an impurity in various reagents and solvents. veeprho.com If present, it can react with nitrosating agents to form NDMA. veeprho.comacs.org The spontaneous breakdown of the ranitidine molecule itself can also release dimethylamine, which can then react with nitrites to form NDMA. humanjournals.com
N,N-Dimethylformamide (DMF): DMF is a common solvent used in chemical syntheses, including some processes for ranitidine and other pharmaceuticals. google.comresearchgate.net Under certain conditions, such as high temperatures, DMF can degrade to form dimethylamine. researchgate.netfda.gov This degradation product can then react with nitrous acid, often used to quench residual azides in other pharmaceutical syntheses, to form NDMA. researchgate.net Therefore, the use of DMF as a solvent can be a significant source of NDMA contamination if not properly controlled. researchgate.net
The European Medicines Agency (EMA) has noted that solvents like dimethylformamide (DMF) can be a source of amines such as dimethylamine (DMA), which are susceptible to N-nitrosamine formation. europa.eu The carryover of nitrites or amines from one synthetic step to another can also create opportunities for NDMA formation. veeprho.com
Chemical Stability and Degradation Pathways
Intrinsic Stability of the Ranitidine (B14927) Chemical Structure
The ranitidine molecule is inherently unstable, primarily due to its substituted 2-nitro-1,1-vinyldiamino and amine functional groups. jfda-online.com Factors such as humidity, elevated temperatures, light, and the presence of oxygen can all trigger significant structural changes. jfda-online.com The degradation of ranitidine can lead to the formation of impurities that may cause discoloration and the emission of a foul odor from the compound. jfda-online.com
Hydrolytic Degradation under Varied pH Conditions
The hydrolysis of ranitidine is highly dependent on the pH of its environment. researchgate.net Studies have revealed that different degradation pathways are active under strongly acidic and strongly alkaline conditions. rsc.orgrsc.org
Strongly Acidic and Alkaline Conditions: In both highly acidic and highly alkaline environments, ranitidine undergoes hydrolytic degradation through distinct pathways. rsc.orgrsc.org Significant degradation has been observed under these stress conditions. nih.gov
Intermediate pH: At intermediate pH values, between 5 and 8, both of the degradation pathways that occur in strongly acidic and alkaline conditions are operational. rsc.orgrsc.org However, the rate of hydrolysis is noted to be extremely slow at a neutral pH. researchgate.net
Very Low pH: At very low pH levels, ranitidine hydrochloride shows resistance to hydrolytic cleavage. rsc.orgrsc.org This resistance is thought to be due to the C-protonation of the enediamine part of the molecule. rsc.org
Oxidative Degradation Mechanisms
Oxidative processes contribute significantly to the degradation of ranitidine. The presence of oxygen in an aqueous solution can lead to hydrolytic degradation, forming products such as S-oxide and N-oxide. researchgate.net Studies have identified oxidation as a principal mechanism of degradation, which can be accelerated by the presence of trace elements. nih.gov
Advanced oxidation processes (AOPs) have been used to study the degradation of ranitidine, revealing that degradation pathways primarily involve the cleavage of C-N and C-H bonds, hydroxylation, and the reduction of nitro groups. publish.csiro.aupublish.csiro.auresearchgate.net During these oxidative processes, nitrogen-containing components of the ranitidine molecule are often released as ammonium (B1175870) and nitrate (B79036) ions. publish.csiro.au The nitro group can be released and subsequently oxidized to form nitrate ions. publish.csiro.au The degradation mechanism can be influenced by the specific type of AOP used, with sulfate (B86663) radicals playing a more dominant role than hydroxyl radicals in some catalyzed systems. nih.gov
Photodegradation Processes and Elucidation of Volatile and Non-Volatile Products
Ranitidine is susceptible to photodegradation, breaking down upon exposure to light. jfda-online.comdaneshyari.com The nitroacetamidine group is considered the photolabile part of the molecule, rather than the furan (B31954) ring. daneshyari.com Studies have shown that ranitidine degrades in direct sunlight. jfda-online.com
The photodegradation of ranitidine, particularly in its solid state, results in the emission of various volatile products. nih.govcolab.wssigmaaldrich.com Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) has been used to identify these volatile compounds. nih.govcolab.wssigmaaldrich.comfrontiersin.orgnih.gov Among the identified volatile degradation products are acetaldoxime, thiazole (B1198619), dimethylformamide (DMF), dimethylacetamide, and 5-methylfurfural. nih.govcolab.wssigmaaldrich.comfrontiersin.orgnih.gov The formation of N,N-dimethylformamide (DMF) was specifically noted to occur only when the sample was irradiated. nih.gov
Thermal Degradation Characteristics
Elevated temperatures are a known factor in the degradation of ranitidine. jfda-online.com Studies on the stability of injectable ranitidine solutions have shown that the drug is unstable at temperatures of 40 and 55 °C. nih.gov However, in some stress testing conditions, ranitidine has been found to be stable against heat and humidity. nih.gov The primary chemical degradation pathway in aqueous solutions is often a combination of hydrolysis catalyzed by both oxygen and temperature. researchgate.net
Identification and Characterization of Ranitidine Degradation Products
The degradation of ranitidine leads to the formation of numerous products, including several volatile compounds.
Volatile Degradation Products
Research has identified several volatile compounds that are released during the degradation of ranitidine, particularly through photodegradation. frontiersin.orgnih.govresearchgate.net These compounds have been detected and identified using techniques such as HS-SPME-GC-MS. nih.govcolab.wssigmaaldrich.com The confirmed volatile degradation products include:
Acetaldoxime: This compound is one of the volatile products released during the photoexposition of solid-state ranitidine. nih.govcolab.wssigmaaldrich.comebi.ac.uk
Thiazole: Thiazole has also been confirmed as a volatile degradation product of ranitidine under photoexposition. nih.govcolab.wssigmaaldrich.comebi.ac.uk
Dimethylformamide (DMF): This solvent is another identified volatile product from the photodegradation of ranitidine. nih.govcolab.wssigmaaldrich.comebi.ac.uk
Dimethylacetamide: Similar to DMF, dimethylacetamide is formed during the photoexposition of ranitidine. nih.govcolab.wssigmaaldrich.comebi.ac.uk
5-Methylfurfural: This furan derivative is also a confirmed volatile degradation product. nih.govcolab.wssigmaaldrich.comebi.ac.uksigmaaldrich.com
The following table provides an interactive summary of these volatile degradation products.
| Volatile Degradation Product | Research Finding |
| Acetaldoxime | Identified as a volatile product from the photoexposition of solid ranitidine hydrochloride. nih.govcolab.wssigmaaldrich.comebi.ac.uk |
| Thiazole | Confirmed as a volatile degradation product of ranitidine upon exposure to light. nih.govcolab.wssigmaaldrich.comebi.ac.uk |
| Dimethylformamide (DMF) | Detected as a volatile product released during the photodegradation of ranitidine. nih.govcolab.wssigmaaldrich.comebi.ac.uk |
| Dimethylacetamide | Identified as a volatile compound formed during the photoexposition of ranitidine. nih.govcolab.wssigmaaldrich.comebi.ac.uk |
| 5-Methylfurfural | Confirmed as a volatile degradation product of ranitidine. nih.govcolab.wssigmaaldrich.comebi.ac.uksigmaaldrich.com |
Non-Volatile Degradation Products (e.g., Alcohol, Oxime, Amine)
The degradation of ranitidine can result in the formation of several non-volatile products. Key among these are ranitidine amino alcohol, ranitidine oxime, and a related amine compound. nih.govuspbpep.com One study aimed at identifying and quantifying these degradation byproducts found that they were formed in significant amounts, with the oxime accounting for 32%, the amine for 28%, and the alcohol for 9% of the degradants observed. nih.gov The United States Pharmacopeia (USP) also lists several potential degradation products for identification in chromatographic purity tests, including ranitidine oxime and ranitidine amino alcohol ({5-[(Dimethylamino)methyl]furan-2-yl}methanol). uspbpep.com
Table 1: Formation Percentages of Major Non-Volatile Ranitidine Degradation Products This table is interactive. You can sort and filter the data.
| Degradation Product | Percentage of Formation (%) |
|---|---|
| Ranitidine Oxime | 32 |
| Ranitidine Amine | 28 |
| Ranitidine Alcohol | 9 |
Data sourced from a study on the identification and quantification of ranitidine degradation products. nih.gov
N-Nitrosodimethylamine (NDMA) Formation Pathways from Ranitidine Degradation
The formation of the probable human carcinogen N-Nitrosodimethylamine (NDMA) from the degradation of ranitidine is a significant concern. europa.eu This process can occur through the inherent instability of the ranitidine molecule itself, particularly during storage. europa.euresearchgate.net
Research indicates that NDMA forms from ranitidine primarily through an intermolecular degradation reaction between ranitidine molecules, a process that occurs predominantly in the solid state. jst.go.jpresearchgate.net This mechanism does not require an external source of nitrite (B80452). acs.org The reaction involves the nitro group from one ranitidine molecule interacting with the tertiary amine group of an adjacent molecule. asianpubs.org This intrinsic reactivity is a key factor in the generation of NDMA during the product's shelf life. fpm.org.uk Forced thermal degradation studies have confirmed that ranitidine and several of its impurities can generate NDMA, highlighting that the formation can be a result of secondary degradation in addition to direct formation from the parent molecule. jst.go.jp
The chemical structure of ranitidine contains a tertiary amine functional group, which serves as the nitrosatable substrate in the formation of NDMA. nih.gov For nitrosamine (B1359907) generation to occur, three components are generally required: a nitrosatable substrate, a nitrosating agent, and specific reaction conditions. nih.gov While tertiary amines are typically less reactive in forming nitrosamines compared to secondary amines, the presence of a nitro group within the ranitidine structure facilitates the reaction. asianpubs.org
Environmental factors play a crucial role in the degradation of ranitidine and the subsequent formation of NDMA. humanjournals.com Key conditions influencing this process include temperature, humidity, and light.
Temperature and Humidity: Elevated temperatures significantly accelerate NDMA formation. humanjournals.com Studies have shown that ranitidine is unstable at temperatures of 40°C and 55°C. nih.govhumanjournals.com In one study under accelerated storage conditions (40°C with 75% relative humidity), the amount of NDMA in ranitidine tablets increased substantially over 8 weeks, from 0.19 ppm to 116 ppm in one brand. jst.go.jpresearchgate.netniph.go.jp At 50°C and 75% RH, NDMA levels in the same brand exceeded 500 ppm after 8 weeks. niph.go.jpresearchgate.net A combination of high temperature (45°C) and absolute humidity (45%) was found to cause about 20% degradation of ranitidine. nih.govhumanjournals.com The presence of moisture and oxygen appears to trigger NDMA formation, especially under high-temperature conditions. researchgate.netniph.go.jp The synergistic effect of moisture and impurities can promote a phase transition of the crystalline drug to a solution phase, which increases molecular mobility and enhances reactivity. acs.org
Table 2: NDMA Formation in Ranitidine Tablets Under Accelerated Storage Conditions This table is interactive. You can sort and filter the data.
| Brand | Initial NDMA (ppm) | Storage Condition | Duration (weeks) | Final NDMA (ppm) |
|---|---|---|---|---|
| Tablet A | 0.19 | 40°C / 75% RH | 4 | 1.42 |
| Tablet A | 0.19 | 40°C / 75% RH | 8 | 116 |
| Tablet A | 0.19 | 50°C / 75% RH | 8 | >500 |
| Tablet B | 2.89 | 40°C / 75% RH | 8 | 18 |
Data sourced from studies on temperature-dependent NDMA formation. jst.go.jpniph.go.jpresearchgate.net
Light: Exposure to light, particularly ultraviolet (UV) radiation, can also hasten the degradation of ranitidine and contribute to NDMA formation. humanjournals.com Photodegradation experiments have demonstrated that ranitidine degrades rapidly under direct photolysis, such as exposure to summertime sunlight or a xenon lamp. jfda-online.comcsbsju.edu
Kinetic Studies of Ranitidine Degradation
Pseudo-First Order pH-Dependent Kinetics
In aqueous solutions, the degradation of ranitidine follows pseudo-first-order kinetics. jfda-online.compublish.csiro.au The rate of this degradation is highly dependent on the pH of the solution. jfda-online.com The hydrolytic behavior of the ranitidine molecule differs under acidic and alkaline conditions due to the reactive properties of its substituted 2-nitro-1,1-vinyldiamino entity. jfda-online.com Studies have shown that ranitidine has the slowest rate of degradation in a pH range of 5 to 8. nih.gov Under acidic conditions, degradation can lead to products like S-oxide and N-oxide, while at a pH above 9, a different hydrolytic cleavage occurs. researchgate.net Photochemical degradation rates are also influenced by pH; for instance, the bimolecular rate constants for the reaction of ranitidine with singlet oxygen vary between pH 6 and pH 10. csbsju.edu
Quantitative Analysis of Temperature and Humidity Effects on Degradation Rates
The degradation of ranitidine is significantly influenced by temperature and humidity. Quantitative studies have shown a direct correlation between increases in these environmental factors and the rate of chemical breakdown.
Research indicates that ranitidine is unstable at elevated temperatures. nih.govfishersci.fi In stability tests, ranitidine samples were found to be unstable at temperatures of 40°C and 55°C. nih.govfishersci.fi One study revealed that at a temperature of 45°C and 45% absolute humidity, ranitidine experienced approximately 20% degradation. nih.govfishersci.fi The formation of N-nitrosodimethylamine (NDMA), a known degradation product, is also temperature-dependent, with levels showing a proportional increase over time at tested temperatures of 40°C and 50°C. nih.gov
Humidity is another critical factor. The solid-state chemical stability of ranitidine hydrochloride is profoundly affected by relative humidity (RH). atamanchemicals.com The concept of Critical Relative Humidity (CRH), the point at which a substance begins to absorb significant amounts of moisture, is key to understanding its stability. For ranitidine hydrochloride bulk powder, the CRH is approximately 67% RH. atamanchemicals.com Below 50% RH, degradation is almost negligible because the compound remains in a solid state. atamanchemicals.com However, the degradation rate is higher between 60-70% RH, an area around the CRH, than it is at levels above 70% RH. atamanchemicals.com The presence of moisture, particularly in combination with high temperatures (e.g., 60°C/75% RH) and oxygen, has been shown to trigger the formation of NDMA. fishersci.com
Pure ranitidine hydrochloride samples exhibit a sigmoidal-shaped degradation profile when exposed to elevated temperature and humidity. nih.govnih.gov There is an initial lag time where the drug absorbs minimal moisture, but once degradation begins, moisture absorption accelerates. nih.govnih.gov This synergistic effect of temperature and humidity underscores the necessity of controlled storage conditions to maintain the chemical integrity of ranitidine.
Interactive Table: Effect of Temperature and Humidity on Ranitidine Degradation
| Temperature | Relative Humidity (RH) | Observation | Source(s) |
| 45°C | 45% (absolute) | ~20% degradation of ranitidine. | nih.gov, fishersci.fi |
| 40°C & 55°C | Not Specified | Ranitidine samples failed stability testing. | nih.gov, fishersci.fi |
| 40°C & 50°C | Not Specified | Proportional increase in NDMA levels over time. | nih.gov |
| Not Specified | < 50% | Degradation is almost negligible. | atamanchemicals.com |
| Not Specified | ~67% (CRH) | Critical Relative Humidity for ranitidine HCl. | atamanchemicals.com |
| 60°C | 75% | Triggers NDMA formation, especially with oxygen. | fishersci.com |
Influence of Pharmaceutical Excipients on Ranitidine Chemical Stability
The stability of ranitidine in a final dosage form is not only dependent on its intrinsic properties but is also heavily influenced by the pharmaceutical excipients it is formulated with.
Excipient Compatibility and Degradation Interactions
Although considered pharmacologically inert, excipients can interact with active pharmaceutical ingredients, leading to chemical degradation and instability. umweltprobenbank.deatamanchemicals.com Studies on ranitidine have identified both compatible and incompatible excipients.
Incompatible Excipients: Binary mixture studies have shown that ranitidine hydrochloride has apparent incompatibilities with several common excipients. These include:
Butylated Hydroxyanisole (BHA) fishersci.seuq.edu.au
Polyvinyl Pyrrolidone (PVP) fishersci.seuq.edu.au
Hydroxypropyl Methylcellulose (HPMC) fishersci.seuq.edu.au
Microcrystalline Cellulose (B213188) (MCC) fishersci.seuq.edu.au
Magnesium Stearate fishersci.seuq.edu.au
Interactions with these excipients were observed under various storage conditions, including accelerated stability studies (e.g., 40°C/75% RH), leading to physical changes and chemical degradation. fishersci.seuq.edu.au
Hygroscopic Excipients: Ranitidine is a moisture-sensitive drug, and its stability is compromised by hygroscopic (moisture-absorbing) excipients. wikipedia.orgwikipedia.org
Povidone K-30 was found to absorb almost double the amount of moisture compared to pure ranitidine, making its use in ranitidine formulations a potential stability risk. wikipedia.org
Maize starch also demonstrated high moisture absorption when mixed with ranitidine. wikipedia.org
Compatible/Less Interactive Excipients: Conversely, some excipients have been shown to have minimal interaction or even a protective effect on ranitidine's stability.
Excipients like lactose , aerosil-200 (a form of silicon dioxide) , and Avicel PH-101 (microcrystalline cellulose) absorbed the minimum amount of moisture when blended with ranitidine. wikipedia.org It is noteworthy that while one study identified MCC as incompatible, another found a specific grade (Avicel PH-101) to be less hygroscopic. fishersci.seuq.edu.auwikipedia.org
Fourier-Transform Infrared (FTIR) analysis of an optimized formulation containing ethyl cellulose and starch 1500 showed no interaction among the ingredients. wikipedia.org
The presence of degradation products, acting as impurities, can also accelerate instability. nih.govnih.gov These impurities, in combination with atmospheric moisture, can promote a phase transition of crystalline ranitidine into a solution phase, where the increased molecular mobility leads to enhanced reactivity. nih.govnih.gov
Interactive Table: Ranitidine-Excipient Compatibility
| Excipient | Interaction with Ranitidine | Observed Effect | Source(s) |
| Butylated Hydroxyanisole (BHA) | Incompatible | Interaction and degradation observed. | fishersci.se, uq.edu.au |
| Polyvinyl Pyrrolidone (PVP) | Incompatible | Interaction and degradation observed. | fishersci.se, uq.edu.au |
| Hydroxypropyl Methylcellulose (HPMC) | Incompatible | Interaction and degradation observed. | fishersci.se, uq.edu.au |
| Microcrystalline Cellulose (MCC) | Incompatible | Interaction and degradation observed. | fishersci.se, uq.edu.au |
| Magnesium Stearate | Incompatible | Interaction and degradation observed. | fishersci.se, uq.edu.au |
| Povidone K-30 | Hygroscopic | Significantly increases moisture absorption. | wikipedia.org |
| Maize Starch | Hygroscopic | Increases moisture absorption. | wikipedia.org |
| Lactose | Compatible/Low Interaction | Absorbed minimum moisture. | wikipedia.org |
| Aerosil-200 (Silicon Dioxide) | Compatible/Low Interaction | Absorbed minimum moisture. | wikipedia.org |
| Ethyl Cellulose | Compatible | No interaction detected by FTIR analysis. | wikipedia.org |
Strategies for Stability Enhancement in Formulation Development
Given ranitidine's susceptibility to degradation, several strategies can be employed during formulation development to enhance its chemical stability.
Selection of Manufacturing Process: The method of manufacturing can significantly impact stability. Direct compression is preferred over wet granulation for moisture-sensitive drugs like ranitidine because it avoids the use of moisture and heat, thereby minimizing degradation during processing. wikipedia.orgdsmz.de
Use of Non-Hygroscopic Excipients: Blending ranitidine with non-hygroscopic excipients is a key strategy. wikipedia.org For instance, using ethyl cellulose has been shown to produce stable formulations. wikipedia.orgdsmz.de
Complexation and Coating: Creating a complex of ranitidine with certain polymers can protect the drug. Complexing ranitidine with sodium carboxymethyl cellulose (NaCMC) by forming a gel and then drying it was found to be an effective taste-masking and formulation strategy, which can also enhance stability by coating the drug particles. fishersci.comatamankimya.com The addition of β-cyclodextrin has also been shown to be effective in enhancing the long-term stability of ranitidine in aqueous solutions. nih.gov
Formulation of Liquid Dosage Forms: For aqueous solutions, stability can be improved by controlling the pH, with a range of 6.5 to 7.5 being most stable. nih.gov The addition of low concentrations of ethyl alcohol (6% to 8% w/v) was also found to be significantly effective in enhancing stability in accelerated studies of aqueous solutions. nih.gov
Appropriate Packaging: The choice of packaging material is crucial for protecting the dosage form from environmental moisture. Studies have shown that uncoated ranitidine tablets packed in Alu-Alu foil absorbed significantly less moisture (0.16%) compared to those in PVC-Alu foil packs (3.3%). wikipedia.org Film coating the tablets can also reduce moisture absorption. wikipedia.org
By carefully selecting excipients, manufacturing processes, and packaging, the chemical stability of ranitidine formulations can be significantly improved, ensuring the product's integrity throughout its shelf life. wikipedia.orgwikipedia.org
Preclinical Pharmacokinetic Investigations and Mechanistic Insights
Absorption Dynamics in Preclinical Models
The absorption of Raunitidine following oral administration has been characterized in several laboratory animal species, revealing rapid uptake and the significant influence of both anatomical location within the gastrointestinal tract and subsequent metabolic processes.
Preclinical research indicates that this compound is absorbed along the gastrointestinal tract, with specific segments showing different efficiencies. Animal studies in dogs have demonstrated that the drug is maximally absorbed from the small bowel, with absorption being primarily duodenal, followed by jejunal and ileal sites, while gastric absorption is limited. nih.gov
In vitro studies using the everted ring technique in rats have further elucidated the absorption mechanism. nih.gov This research suggests that this compound uptake in the rat jejunum and colon occurs predominantly through a passive process. nih.govumich.edu The uptake rate was found to be linear with concentration and was not inhibited by the presence of other H2-receptor antagonists, reinforcing the passive diffusion model. nih.govumich.edu Regional differences were observed, with uptake tending to be greatest in the ileum, similar in the duodenum and jejunum, and lowest in the colon. nih.gov
Following oral administration, this compound undergoes significant first-pass metabolism in the liver, which substantially influences its absolute bioavailability. drugbank.com Studies in multiple preclinical species, including the mouse, rat, rabbit, and dog, have been conducted using radio-labelled compounds to trace the drug's metabolic pathways. hres.cahres.cahres.ca
The primary routes of metabolism differ between species. hres.cahres.ca In rats, N-demethylation is the major metabolic pathway. hres.cahres.cahres.ca For rabbits, sulphoxidation is the predominant route. hres.cahres.ca In dogs, N-oxidation is the main pathway, with the N-oxide metabolite being a major component found in both urine and bile. hres.cahres.cahres.ca For instance, after an oral dose in the rat, urinary excretion consists of approximately 30% unchanged drug, up to 14% desmethylranitidine (B8681039), 3-6% N-oxide, and 4% S-oxide. hres.cahres.ca This extensive hepatic metabolism before the drug reaches systemic circulation is a key determinant of its oral bioavailability. drugbank.com
The stability and metabolism of this compound in the lower gastrointestinal tract have been investigated using in vitro models simulating the colonic environment. nih.gov These studies, which utilize batch culture fermentation systems inoculated with human fecal matter, demonstrate that this compound is susceptible to extensive metabolism by colonic bacteria. nih.govucl.ac.ukresearchgate.nettandfonline.com
In one such study, a marked decline in this compound concentration was observed over time in the presence of fecal bacteria, a phenomenon not seen in control experiments without bacteria. nih.gov The metabolism was found to be both rapid and extensive, as detailed in the table below. nih.gov This bacterial degradation is believed to contribute to the poor bioavailability of this compound from the colon. nih.gov Analysis indicated that a key metabolic reaction involves the cleavage of an N-oxide bond. nih.gov
| Initial this compound Amount | Time to Complete Metabolism | Metabolism Status at 24 hours |
|---|---|---|
| 100 mg | ~12 hours | Complete |
| 200 mg | ~24 hours | Complete |
| 500 mg | >24 hours | Partially Metabolized |
Distribution Characteristics in Biological Systems
Once absorbed into the systemic circulation, this compound's distribution throughout the body is characterized by its volume of distribution and its binding affinity to plasma proteins.
The volume of distribution (Vd) provides insight into the extent of a drug's distribution in the body's tissues compared to the plasma. While specific Vd values for this compound in preclinical models are not consistently reported across the literature, a PBPK (physiologically based pharmacokinetic) modeling study presented data for several species. This analysis showed a large volume of distribution in multiple species, suggesting that the compound is not confined to the bloodstream and distributes into tissues. afpt-clubphase1.com
| Species | Observed Plasma Vss (L/kg) |
|---|---|
| Rat | 16.4 |
| Rabbit | 10.4 |
Research in preclinical species has consistently shown that this compound exhibits low binding to plasma proteins. hres.cahres.caportlandpress.com This characteristic means that a large fraction of the drug in circulation is unbound and therefore pharmacologically active. In studies involving rats, rabbits, and dogs, the plasma protein binding of this compound was found to be less than 10.1%. hres.cahres.ca
| Preclinical Species | Plasma Protein Binding (%) |
|---|---|
| Rat | <10.1% |
| Rabbit | <10.1% |
| Dog | <10.1% |
Metabolic Pathways and Enzyme Systems
The biotransformation of ranitidine (B14927) is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. The main metabolites produced are ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine. mims.comwikipedia.org These metabolic conversions are carried out by two principal enzyme systems: the flavin-containing monooxygenases (FMOs) and the cytochrome P450 (CYP) superfamily. jst.go.jpnih.gov
Role of Flavin Mono-oxygenases in Ranitidine Metabolism
Flavin-containing monooxygenases (FMOs) are key enzymes in the metabolism of ranitidine, particularly in the formation of its major metabolite, ranitidine N-oxide. jst.go.jpnih.gov Studies have shown that FMO3, the primary FMO isoform in the adult human liver, is the main catalyst for the N-oxidation of ranitidine. jst.go.jpbenthamscience.com The conversion of ranitidine to its N-oxide by FMO3 has been demonstrated in vitro using human liver microsomes. ucl.ac.uk In fact, ranitidine N-oxidation is considered a reliable in vivo probe for assessing the functional activity of human FMO3. nih.govbenthamscience.com
Different FMO isoforms exhibit varying efficiencies in metabolizing ranitidine. Recombinant FMO isozymes, including FMO1, FMO2, FMO3, and FMO5, have been studied for their capacity to produce ranitidine metabolites. jst.go.jp FMO3 is significantly more efficient at producing ranitidine N-oxide compared to other isoforms. jst.go.jpnih.gov FMO1, which is mainly expressed in the human kidney, is substantially less effective than the hepatic FMO3 in generating both N-oxide and S-oxide metabolites. jst.go.jpnih.gov FMO2 and FMO5 have shown limited efficiency in producing these metabolites. jst.go.jp
The contribution of FMOs to ranitidine metabolism is further highlighted by inhibition studies. Methimazole, an FMO inhibitor, has been shown to inhibit N-oxidation of ranitidine by 96–97% and S-oxidation by 71–85% in both rat and human liver microsomes. jst.go.jpnih.gov
Identification of N-Oxide Formation and Other Metabolic Reactions
The primary metabolic pathways for ranitidine involve oxidation at the nitrogen and sulfur atoms and N-demethylation. mims.comjst.go.jp The major metabolite formed is ranitidine N-oxide, resulting from the N-oxidation of the dimethylaminomethyl group. mims.comnih.gov This reaction is predominantly catalyzed by the FMO system, specifically FMO3. jst.go.jpnih.gov
Another identified metabolite is ranitidine S-oxide, formed through the oxidation of the sulfur atom in the thioether side chain. wikipedia.orgjst.go.jp FMO3 also plays a significant role in this S-oxidation, producing both N- and S-oxides at an approximate 4-to-1 ratio. jst.go.jpnih.gov
The third notable metabolic reaction is the N-demethylation of the dimethylamino group, which leads to the formation of desmethylranitidine. mims.comjst.go.jp Unlike N- and S-oxidation, this reaction is not catalyzed by FMOs but by the cytochrome P450 enzyme system. jst.go.jpnih.gov While metabolism can occur via cleavage of the N-oxide bond, the primary documented reactions are the formation of these key metabolites. researchgate.netcapes.gov.br
In Vitro Hepatic Microsomal Metabolism Studies
In vitro studies using rat and human hepatic microsomes have been instrumental in elucidating the metabolic fate of ranitidine. These studies have consistently shown that liver microsomes oxidize ranitidine into three main products: ranitidine N-oxide (accounting for 66–76% of the metabolites), ranitidine S-oxide (13–18%), and desmethylranitidine (12–16%). jst.go.jpnih.gov
These in vitro systems have also helped differentiate the enzymatic pathways responsible for each metabolite. The formation of ranitidine N-oxide and S-oxide is significantly inhibited by methimazole, confirming the primary role of FMOs. jst.go.jpnih.gov Conversely, the production of desmethylranitidine is inhibited by SKF-525A, a known cytochrome P450 (CYP) inhibitor, by 71-95%. jst.go.jpnih.gov
Further investigation into the specific CYP isozymes involved in desmethylranitidine formation revealed that inhibitors of CYP1A2, CYP2C19, and CYP2D6 (such as α-naphthoflavone, tranylcypromine, and quinidine, respectively) suppressed its production in human and rat liver microsomes. jst.go.jpnih.govnorman-network.com In contrast to other H2-receptor antagonists like cimetidine (B194882), which binds with high affinity to cytochrome P-450, studies have shown no evidence of ranitidine binding to this enzyme system, suggesting it does not significantly inhibit the metabolism of other drugs processed by CYPs. nih.govresearchgate.net
Table 1: Ranitidine Metabolism in Rat and Human Liver Microsomes
| Metabolite | Percentage of Total Metabolites Formed | Primary Enzyme System | Specific Isozymes Implicated |
|---|---|---|---|
| Ranitidine N-oxide | 66-76% | Flavin-containing Monooxygenase (FMO) | FMO3 (major), FMO1 |
| Ranitidine S-oxide | 13-18% | Flavin-containing Monooxygenase (FMO) | FMO3 (major), FMO1 |
| Desmethylranitidine | 12-16% | Cytochrome P450 (CYP) | CYP1A2, CYP2C19, CYP2D6 |
Excretion Routes and Clearance Mechanisms
Ranitidine and its metabolites are eliminated from the body through both renal and fecal routes, with renal excretion being the predominant pathway. hres.cahres.ca
Renal Clearance Pathways and Contributing Factors
The primary route of elimination for ranitidine is via the kidneys. wikipedia.orghres.ca Following oral administration, approximately 70% of the recovered dose is found in the urine, with about 35% of that being the unchanged parent drug. hres.cahres.ca After intravenous administration, the proportion recovered in urine is higher, at 93%, with 70% as unchanged ranitidine. hres.ca
The renal clearance of ranitidine is approximately 410-500 mL/min, a rate that exceeds glomerular filtration. hres.cadrugbank.com This indicates that in addition to being filtered by the glomerulus, ranitidine undergoes active tubular secretion in the proximal tubule. hres.caderangedphysiology.com This secretion is mediated by the renal tubular cationic secretory pathway. nih.gov
Because it utilizes an active transport mechanism, the renal clearance of ranitidine can be affected by other drugs that compete for the same pathway. nih.gov For instance, high doses of ranitidine can reduce the renal excretion of procainamide (B1213733) and its active metabolite, N-acetylprocainamide. hres.canih.gov Similarly, cimetidine has been shown to significantly reduce the renal clearance of ranitidine. researchgate.net In patients with impaired renal function (creatinine clearance less than 50 mL/min), the elimination of ranitidine is prolonged, leading to increased plasma concentrations. hres.cahres.ca
Biliary and Fecal Excretion Contributions
Fecal excretion represents a smaller, yet significant, route of elimination for ranitidine, particularly after oral administration. hres.cahres.ca Following an oral dose, about 26% of the total recovered dose is excreted in the feces. hres.cahres.ca This portion consists of unabsorbed drug and metabolites that may have been eliminated via bile. wikipedia.org After intravenous administration, fecal excretion accounts for only 5% of the dose. hres.ca
Biliary excretion itself is considered a minor pathway for ranitidine elimination. hres.cahres.ca Studies have shown that less than 3% of an administered dose is excreted in the bile. hres.cahres.ca While some metabolites are found in feces, the majority of the drug is cleared by the kidneys. mdpi.com
Table 2: Excretion of a 150 mg Oral Dose of Ranitidine
| Excretion Route | Percentage of Recovered Dose | Notes |
|---|---|---|
| Urine | ~70% | Contains both unchanged ranitidine (~35%) and metabolites. hres.cahres.ca |
| Feces | ~26% | Contains unabsorbed drug and metabolites. hres.cahres.ca |
| Bile | <3% | Considered a minor pathway. hres.cahres.ca |
Mechanistic Drug Drug Interaction Research
Cytochrome P450 Enzyme System Inhibition/Induction Studies
The cytochrome P450 (CYP450) system is a critical family of enzymes primarily responsible for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). wcrj.net Ranitidine's interaction with this system is a key aspect of its drug-drug interaction profile.
Ranitidine (B14927) has been shown to interact with the CYP450 enzyme system, though its effect is notably weaker than that of the first-generation H2-receptor antagonist, cimetidine (B194882). nih.govnih.gov While cimetidine is a potent inhibitor of several CYP enzymes, ranitidine possesses a much lower affinity for this enzyme system. wikipedia.orghres.ca At standard therapeutic doses, ranitidine generally does not significantly potentiate the effects of drugs metabolized by the CYP450 system, such as diazepam, lidocaine, phenytoin, and propranolol. hres.cahres.ca
However, ranitidine is itself metabolized by the liver, with major metabolites including ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine (B8681039). wikipedia.orgmefst.hr It has been reported to be a weak inhibitor of certain CYP isoenzymes, which can, in some cases, lead to clinically relevant interactions. mefst.hrnih.gov For instance, there have been reports of altered prothrombin times in patients taking coumarin (B35378) anticoagulants like warfarin (B611796) concurrently with ranitidine, necessitating close monitoring. mims.comfda.gov The interaction is attributed to ranitidine's potential to inhibit the metabolism of these anticoagulants, although the clinical significance can be variable. fda.govrjptonline.org
Research using human liver microsomes has helped to delineate the specific inhibitory profile of ranitidine against various CYP450 isoenzymes, which are responsible for the majority of P450-mediated drug metabolism. nih.gov Comparative studies have demonstrated that ranitidine is a significantly less potent inhibitor than cimetidine across several key enzymes.
The inhibitory effects on specific enzymes are as follows:
CYP1A2 : Ranitidine shows very weak inhibition, comparable to the novel H2-receptor antagonist ebrotidine, and significantly less than cimetidine. nih.gov
CYP2D6 : Similar to its effect on CYP1A2, ranitidine is a very weak inhibitor of this isoenzyme, again in stark contrast to the much stronger inhibition by cimetidine. nih.govnih.gov
CYP3A4/5 : Ranitidine demonstrates negligible inhibition of this major enzyme subfamily. nih.govnih.gov In vivo studies confirmed this, showing that unlike cimetidine, ranitidine did not cause a significant pharmacokinetic interaction with midazolam, a known CYP3A4 substrate. nih.govnih.gov
While ranitidine's potential to inhibit the CYP450 system is generally considered weak and less clinically significant than cimetidine's, its weak inhibitory action on enzymes like CYP2D6 and CYP3A still warrants consideration in polypharmacy settings. nih.govnih.govnih.gov
Table 1: Comparative Inhibition of Human Cytochrome P450 Isozymes by H2-Receptor Antagonists
| Cytochrome P450 Isozyme | Substrate Example | Ranitidine Inhibition | Cimetidine Inhibition | Reference |
|---|---|---|---|---|
| CYP1A2 | Caffeine | Weak | Strong | nih.gov |
| CYP2D6 | Dextromethorphan | Weak | Very Strong | nih.gov |
| CYP3A4/5 | Midazolam, Dextrorphan | Very Weak/Negligible | Moderate | nih.gov |
| CYP2C9 | Tolbutamide | Weak | Weak | mefst.hr |
Alteration of Gastric pH and its Influence on Co-Administered Drug Absorption Mechanisms
Ranitidine's primary pharmacological action is the competitive and reversible inhibition of histamine (B1213489) H2-receptors on gastric parietal cells, which leads to a reduction in gastric acid secretion and an increase in intragastric pH. wikipedia.orgfda.govdrugs.com This alteration of the gastric environment is a significant mechanism for drug-drug interactions, as the absorption of many oral medications is pH-dependent. rjptonline.orgresearchgate.netwikidoc.org
The bioavailability of certain drugs can be affected in one of two ways:
Increased Absorption : For acid-labile drugs, the higher gastric pH induced by ranitidine can protect them from degradation, leading to increased absorption and potentially enhanced effects. Examples include the benzodiazepines triazolam and midazolam. nih.govrjptonline.orgresearchgate.net
Decreased Absorption : Conversely, for drugs that require an acidic environment for optimal dissolution and absorption, ranitidine can reduce their bioavailability. This has been observed with several antifungal and antiretroviral agents. rjptonline.orgresearchgate.net For example, the absorption of ketoconazole, atazanavir, and delavirdine (B1662856) is significantly diminished when co-administered with H2-receptor antagonists. mims.comrjptonline.orgresearchgate.net Similarly, the absorption of the tyrosine kinase inhibitors gefitinib (B1684475) and erlotinib (B232) is pH-dependent and can be reduced by ranitidine. rjptonline.orgresearchgate.net
Table 2: Influence of Ranitidine-Induced Gastric pH Changes on Drug Absorption
| Drug | Effect on Absorption | Mechanism | Reference |
|---|---|---|---|
| Triazolam | Increased | Reduced acid degradation | rjptonline.orgresearchgate.net |
| Midazolam | Increased | Reduced acid degradation | nih.govrjptonline.orgresearchgate.net |
| Ketoconazole | Decreased | Requires acidic pH for dissolution | mims.comrjptonline.orgresearchgate.net |
| Atazanavir | Decreased | Requires acidic pH for absorption | mims.comrjptonline.orgresearchgate.net |
| Gefitinib | Decreased | pH-dependent absorption | mims.comrjptonline.orgresearchgate.net |
Competition for Renal Transport Systems
In addition to metabolism and absorption, drug elimination via the kidneys presents another avenue for interactions. Ranitidine can affect the clearance of other drugs by competing for active transport systems in the renal tubules. fda.govdrugs.comwikidoc.org
Ranitidine is a known substrate for the renal organic cation transport (OCT) system. fda.govdrugs.comwikidoc.org Specifically, it interacts with organic cation transporter 2 (OCT2), which is located on the basolateral membrane of renal proximal tubule cells and is crucial for the uptake of cationic drugs from the blood into the tubules for secretion. plos.orgsolvobiotech.com By acting as a substrate, ranitidine can competitively inhibit the transport of other cationic drugs that share this pathway, potentially leading to their accumulation in the plasma. relis.nonih.gov In vitro studies have shown that ranitidine inhibits OCT1, OCT2, MATE1, and MATE2-K transporters. nih.govresearchgate.net
A classic example of this mechanism is the interaction between ranitidine and the antiarrhythmic drug procainamide (B1213733). nih.govdrugs.com Both ranitidine and procainamide are organic cations that are actively secreted at the proximal renal tubule. relis.nonih.gov When administered concurrently, ranitidine competes with procainamide and its active metabolite, N-acetylprocainamide (NAPA), for secretion via the organic cation transport system. wikidoc.orgrelis.nonih.gov
This competition leads to a significant reduction in the renal clearance of both procainamide and NAPA. nih.govnih.gov Studies have shown that ranitidine can increase the area under the plasma concentration-time curve (AUC) for procainamide and NAPA, reflecting their decreased elimination. nih.gov This interaction is particularly relevant with high doses of ranitidine, where the increased plasma levels of procainamide could potentially lead to toxicity. rjptonline.orgdrugs.comwikidoc.org
In Vitro Complexation Studies with Other Pharmaceutical Compounds (e.g., Bisoprolol (B1195378) fumarate)
Research into the mechanistic drug-drug interactions of ranitidine includes in vitro studies investigating its potential to form complexes with other pharmaceutical compounds. One such study focused on the interaction between ranitidine hydrochloride and the beta-blocker bisoprolol fumarate (B1241708). banglajol.infoiiuc.ac.bd These investigations are crucial for understanding the chemical compatibility and potential for altered bioavailability when drugs are co-administered.
Detailed Research Findings
An in vitro study was conducted to evaluate the potential for complex formation between ranitidine hydrochloride and bisoprolol fumarate under various pH conditions, mimicking the gastrointestinal tract. banglajol.infobanglajol.info The study utilized several analytical methods, including UV-Visible spectrophotometry, Job's method of continuous variation, Ardon's method, and thin-layer chromatography (TLC), to characterize the interaction. banglajol.infobanglajol.info
The spectral analysis revealed that the combination of ranitidine hydrochloride and bisoprolol fumarate in a 1:1 molar ratio resulted in a distinct spectrum compared to the spectra of the individual drugs. banglajol.infobanglajol.info This shift in the absorption spectrum is an indication of an interaction and the formation of a new chemical entity or complex. banglajol.info
Job's method of continuous variation further supported the formation of a 1:1 complex between the two drugs. banglajol.inforesearchgate.net This method involves mixing the two drug solutions in varying molar proportions while keeping the total molar concentration constant. A break in the curve of absorbance versus mole fraction indicated a potential pharmacological interaction. banglajol.info
Ardon's method was employed to determine the stability constant (K) of the ranitidine-bisoprolol complex at different pH values (1.2, 2.0, 3.0, 5.5, and 6.4). banglajol.infobanglajol.info The stability constants suggest a moderately stable interaction between the two compounds. banglajol.infobanglajol.info The interaction was found to be more significant at pH 2.0, 3.0, and 5.5, where the stability constant was greater than 1. banglajol.info At pH 1.2, the interaction was minor, and at pH 6.4, it was considered negligible. banglajol.info
Thin-layer chromatography (TLC) analysis also provided evidence for complexation. The appearance of two or more spots on the TLC plates when the drugs were combined suggested the formation of a new chemical species resulting from the interaction between ranitidine hydrochloride and bisoprolol fumarate. banglajol.info
These in vitro findings suggest a chemical incompatibility between ranitidine and bisoprolol fumarate, leading to the formation of a moderately stable complex. banglajol.info
Data Tables
The stability constants of the ranitidine hydrochloride and bisoprolol fumarate complex at various pH levels, as determined by Ardon's method, are presented below. banglajol.info
| pH | Stability Constant (K) | Interaction Level |
|---|---|---|
| 1.2 | 0.896 | Minor |
| 2.0 | 1.612 | Significant |
| 3.0 | 1.200 | Significant |
| 5.5 | 1.360 | Significant |
| 6.4 | 0.294 | Negligible |
Advanced Analytical Methodologies for Ranitidine Research
Spectrophotometric Techniques
Spectrophotometry offers rapid, cost-effective, and reliable methods for the quantitative analysis of ranitidine (B14927) and for monitoring its stability. These techniques are based on the principle that ranitidine absorbs electromagnetic radiation at specific wavelengths.
UV-Visible spectrophotometry is a widely employed technique for the routine analysis of ranitidine in bulk and pharmaceutical dosage forms. orientjchem.org The method is valued for its simplicity, affordability, and speed. orientjchem.orgorientjchem.org Ranitidine hydrochloride exhibits maximum absorbance (λmax) at specific wavelengths in the UV region, which allows for its direct quantification. Studies have reported λmax values around 314 nm in water and 325 nm in methanol (B129727). merckmillipore.com
The relationship between absorbance and concentration is typically linear over a defined range, adhering to Beer's law, which forms the basis for quantitative analysis. For instance, linearity has been demonstrated in concentration ranges such as 3-18 µg/ml and 0.0036 mg/mL to 0.0108 mg/mL. orientjchem.org The development of these methods is often guided by ICH and USP guidelines to ensure accuracy, precision, and linearity. orientjchem.orgorientjchem.org A validated UV-spectrophotometric method demonstrated a linear equation of y = 46.295x - 0.0014 with a correlation coefficient (r²) of 0.9999, indicating excellent linearity between absorbance and concentration. orientjchem.orgorientjchem.org
Beyond simple quantification, UV-Visible spectrophotometry is a valuable tool for monitoring the degradation of ranitidine. By subjecting the drug to forced degradation conditions (e.g., acid, base, oxidation, heat), the change in absorbance can be used to study the kinetics of the degradation process. researchgate.net Derivative spectrophotometry can be employed to enhance the resolution of the spectra of ranitidine from its degradation products, allowing for quantification even in the presence of these interfering substances. researchgate.net
Interactive Table: Parameters for UV-Visible Spectrophotometric Analysis of Ranitidine
| Parameter | Value | Medium/Solvent | Reference |
|---|---|---|---|
| Wavelength of Max. Absorbance (λmax) | ~314 nm | Water | merckmillipore.com |
| Wavelength of Max. Absorbance (λmax) | 325 nm | Methanol | |
| Linearity Range | 3-18 µg/ml | Methanol | |
| Linearity Range | 0.0036-0.0108 mg/mL | Water | orientjchem.org |
| Correlation Coefficient (r²) | 0.9999 | Water | orientjchem.orgorientjchem.org |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for the solid-state characterization of ranitidine. It provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups within the molecule. This technique is instrumental in identifying polymorphic forms of ranitidine hydrochloride (Forms I and II), which can have different physical properties. irdg.org However, care must be taken during sample preparation for traditional FTIR (using KBr discs), as the pressure applied can induce polymorphic transformations, potentially converting Form I to Form II. irdg.org
Attenuated Total Reflection FTIR (ATR-FTIR) is a surface-sensitive variant of FTIR that requires minimal to no sample preparation, making it ideal for analyzing powders directly and avoiding pressure-induced changes. jfda-online.comnih.gov This makes it a great tool for observing the first and simplest changes on the surface of a substance. researchgate.net
Both FTIR and ATR-FTIR are highly effective for detecting degradation, particularly photodegradation. When ranitidine is exposed to UVB radiation, significant changes in the FTIR spectrum are observed. jfda-online.com A major indicator of degradation is the appearance of broad signals in the 3600-3200 cm⁻¹ and/or 3500-3400 cm⁻¹ regions. jfda-online.comresearchgate.net ATR-FTIR has been shown to be particularly sensitive for this purpose, capable of detecting structural changes on the surface of irradiated ranitidine powder in as little as 15 hours, whereas traditional transmission FTIR required double the exposure time to show similar changes. jfda-online.com This highlights the spatial heterogeneity of the degradation process, with photoproducts being concentrated on the directly irradiated surface layer. jfda-online.comresearchgate.net
Interactive Table: Key FTIR Observations for Ranitidine Analysis
| Technique | Application | Key Findings/Wavenumbers | Reference |
|---|---|---|---|
| FTIR | Polymorph characterization | Can distinguish between Form I and Form II, but pressure may induce transformation. | irdg.org |
| ATR-FTIR | Photodegradation monitoring | Detects surface degradation rapidly (within 15 hours). | jfda-online.com |
| FTIR/ATR-FTIR | Degradation detection | Appearance of broad signals at 3600-3200 cm⁻¹ and/or 3500-3400 cm⁻¹. | jfda-online.comresearchgate.net |
Chromatographic Separation Techniques
Chromatographic techniques are indispensable for the detailed analysis of ranitidine, offering high-resolution separation of the active ingredient from its impurities, metabolites, and degradation products.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the gold standard for the assay, purity testing, and impurity profiling of ranitidine. nih.govresearchgate.net These methods are known for their specificity, precision, and accuracy. A typical RP-HPLC setup involves a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govaustinpublishinggroup.comthepharmajournal.com
Stability-indicating HPLC methods are specifically designed to separate ranitidine from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). nih.gov This ensures that the analytical method accurately measures the concentration of the intact drug without interference. For example, one method utilized an ACE C18 column with a gradient mixture of solvents and UV detection at 230 nm to separate ranitidine from seven of its official impurities. nih.gov Another method for ranitidine in injections used a C18 column with a mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 7) and acetonitrile, achieving retention times of 2.3 minutes for ranitidine. austinpublishinggroup.com
The versatility of HPLC allows for its application in various sample matrices, from bulk drug substances and oral solutions to human plasma. nih.govnih.gov Method validation is performed according to ICH guidelines, assessing parameters like system suitability, specificity, precision, linearity, accuracy, and robustness to ensure reliable results. nih.gov
Interactive Table: Examples of RP-HPLC Methods for Ranitidine Analysis
| Column | Mobile Phase | Detection (UV) | Application | Reference |
|---|---|---|---|---|
| ACE C18 (100 x 4.6 mm, 3 µm) | Gradient of Solvent A and B | 230 nm | Impurity profiling in oral solution | nih.gov |
| Nova-Pack C18 (3.9 x 300 mm) | Dibasic potassium phosphate 0.08 M/acetonitrile/methanol/triethylamine (89.5:3:7:0.05) pH 5 | 300 nm | Determination in human plasma | nih.gov |
| Symmetry C18 (150 x 4.6 mm, 5 µm) | 35 mM Potassium dihydrogen phosphate (pH 7.0): acetonitrile (78:28 v/v) | 215 nm | Determination in injections | austinpublishinggroup.com |
| Shim-pack CLC-ODS (250 mm X 4.6 mm, 5µ) | 0.1 M Orthophosphoric acid (pH 3.0): methanol (35:65 v/v) | 280 nm | Simultaneous estimation with other drugs | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This makes it an essential tool for identifying and quantifying ranitidine, its metabolites, and trace-level degradants that may not be detectable by UV. nih.gov
LC-MS/MS has been successfully used to characterize ranitidine metabolites in urine, such as desmethylranitidine (B8681039), ranitidine-S-oxide, and ranitidine-N-oxide. nih.gov The technique provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for confident identification.
More recently, LC-MS/MS has become the reference method for the analysis of the carcinogenic impurity N-nitrosodimethylamine (NDMA) in ranitidine products. nih.govfda.gov Regulatory agencies like the FDA have developed and validated LC-MS/MS methods using platforms like triple quadrupole (QQQ) mass spectrometers. fda.gov These methods involve separating NDMA from the ranitidine active pharmaceutical ingredient (API) using reverse-phase chromatography and detecting it via multiple reaction monitoring (MRM) for high sensitivity and specificity. fda.gov The development of such methods was crucial as it was discovered that gas chromatography-based methods could artificially generate NDMA due to the high temperatures used, highlighting the advantage of LC-MS for heat-labile compounds. nih.govfda.gov Validated methods have achieved low limits of quantification (LOQ), for instance, 1.0 ng/mL for NDMA, which corresponds to 0.033 ppm in the drug substance. fda.govfda.gov
Interactive Table: LC-MS/MS Applications in Ranitidine Research
| Application | Analytes | Platform | Key Findings | Reference |
|---|---|---|---|---|
| Metabolite Identification | Ranitidine, desmethylranitidine, ranitidine-S-oxide, ranitidine-N-oxide | HPLC-MS with moving belt interface | Successful identification in rabbit and human urine using normal phase HPLC. | nih.gov |
| Impurity Quantification | N-nitrosodimethylamine (NDMA) | LC-MS/MS (Triple Quadrupole) | Developed and validated for NDMA detection; LOQ of 1.0 ng/mL (0.033 ppm). | fda.gov |
| Impurity Quantification | N-nitrosodimethylamine (NDMA) | LC-HRMS (Q Exactive) | Alternative validated method to prevent artificial NDMA formation seen in GC methods. | fda.gov |
| Impurity Quantification | Multiple Nitrosamines (NDMA, NDEA, etc.) | UPLC-MS/MS (Tandem Quadrupole) | Achieved LLOQs between 0.025–0.1 ng/mL in ranitidine drug substance and product. | waters.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds. While direct GC analysis of ranitidine is problematic due to its thermal instability, GC-MS is highly valuable for identifying volatile degradation products. nih.govresearchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a solvent-free sample preparation technique that is particularly effective for extracting volatile compounds from the headspace of a solid or liquid sample. nih.govmdpi.com This approach has been used to study the volatile products generated during the photoexposition of solid-state ranitidine. nih.gov Research has shown that irradiated ranitidine emits a distinct profile of volatile compounds. researchgate.net
In one study, HS-SPME-GC-MS analysis of ranitidine exposed to light led to the detection of sixteen major volatile peaks on the chromatogram that were not present in the non-irradiated sample. researchgate.netnih.gov Among the identified compounds were acetaldoxime, thiazole (B1198619), dimethylformamide, dimethylacetamide, and 5-methylfurfural. nih.gov The use of HS-SPME-GC-MS is also advantageous for analyzing heat-sensitive impurities like NDMA, as it avoids the high temperatures of direct liquid injection GC ports that can cause ranitidine to degrade and form NDMA artifactually. nih.gov The results obtained using HS-SPME-GC-MS for NDMA analysis have shown a good correlation with those from LC-MS/MS. nih.gov
Interactive Table: Volatile Degradation Products of Ranitidine Identified by HS-SPME-GC-MS
| Compound Identified | Analytical Method | Context | Reference |
|---|---|---|---|
| Acetaldoxime | HS-SPME-GC-MS | Photodegradation of solid-state ranitidine | nih.gov |
| Thiazole | HS-SPME-GC-MS | Photodegradation of solid-state ranitidine | nih.gov |
| Dimethylformamide | HS-SPME-GC-MS | Photodegradation of solid-state ranitidine | nih.gov |
| Dimethylacetamide | HS-SPME-GC-MS | Photodegradation of solid-state ranitidine | nih.gov |
| 5-methylfurfural | HS-SPME-GC-MS | Photodegradation of solid-state ranitidine | nih.gov |
| N-nitrosodimethylamine (NDMA) | HS-SPME-GC-MS | Analysis of heat-labile impurities | nih.gov |
Thin Layer Chromatography (TLC) for Purity Assessment and Interaction Screening
Thin Layer Chromatography (TLC) serves as a fundamental and versatile technique for the qualitative analysis of ranitidine. It is particularly valuable for assessing the purity of the drug substance and for screening potential interactions. High-Performance Thin-Layer Chromatography (HPTLC), an advanced iteration of TLC, offers enhanced separation efficiency, sensitivity, and quantification capabilities.
Purity Assessment:
HPTLC methods have been developed to effectively separate ranitidine hydrochloride from its known related compounds and degradation products. nih.govnih.gov For instance, a study demonstrated the separation of ranitidine hydrochloride from two of its related compounds on an HPTLC RP-18 WF254S precoated plate using a mobile phase of methanol-3% NH4OH (4:1, v/v). nih.gov This HPTLC system provided a more efficient separation in a shorter time compared to the standard USP TLC method. nih.gov
Another application involves the separation of ranitidine from its sulfoxide (B87167) derivative, a common degradation product. nih.gov A developed HPTLC method utilized a mobile phase of ethyl acetate-methanol-20% ammonia (B1221849) (10 + 2 + 2, v/v) on silica (B1680970) gel plates, achieving distinct Rf values for ranitidine (0.56) and its sulfoxide (0.33). nih.gov Densitometric evaluation at 313 nm allows for the quantification of ranitidine in the presence of its degradate. nih.gov
Interaction Screening:
TLC can also be employed as a preliminary screening tool to investigate potential interactions between ranitidine and other compounds. The technique can reveal changes in the chromatographic behavior of ranitidine in the presence of another substance, suggesting a possible interaction. One study, for example, investigated the interference of ranitidine in the detection of morphine by TLC. researchgate.netsid.ir The study found that the presence of ranitidine could lead to false-negative results for morphine detection, indicating an interaction that affects the analytical outcome. researchgate.net This highlights the utility of TLC in identifying potential interferences in toxicological and clinical screening.
| Parameter | HPTLC Method 1 nih.gov | HPTLC Method 2 nih.gov |
| Stationary Phase | RP-18 WF254S | Silica Gel |
| Mobile Phase | Methanol-3% NH4OH (4:1, v/v) | Ethyl acetate-methanol-20% ammonia (10 + 2 + 2, v/v) |
| Application | Separation from related compounds | Separation from sulfoxide derivative |
| Rf Value (Ranitidine) | Not specified | 0.56 |
| Rf Value (Degradate) | Not specified | 0.33 (Sulfoxide) |
| Detection | UV Densitometry | Densitometry at 313 nm |
Electrophoretic Methods (e.g., Capillary Electrophoresis) for Compound Analysis
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the analysis of ranitidine, offering high efficiency, selectivity, and minimal solvent consumption. nih.gov It provides a valuable alternative and complementary method to traditional chromatographic techniques like HPLC and TLC. nih.govsemanticscholar.org
CE methods have been successfully optimized and validated for the simultaneous quantification of ranitidine hydrochloride and its synthetic and degradative impurities in both bulk drug substances and various pharmaceutical formulations. nih.gov The performance of an optimized CE method has been shown to be equivalent to HPLC in terms of sensitivity and precision, while offering superior selectivity. nih.gov
Furthermore, CE coupled with electrochemiluminescent detection has been developed for the rapid and sensitive determination of ranitidine in biological matrices such as urine. nih.gov This method achieved a low detection limit of 7 x 10-8 M, demonstrating its suitability for clinical and toxicological analyses. nih.gov The conditions for separation and detection, including buffer concentration, pH, and applied voltage, are critical parameters that are optimized to achieve the desired analytical performance. nih.gov
Spectroscopic Structural Elucidation Techniques (e.g., Nuclear Magnetic Resonance - NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of ranitidine. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of protons and carbons within the molecule.
Systematic studies have utilized ¹H and ¹³C NMR, in conjunction with other spectroscopic techniques like FTIR and FT Raman, and computational methods (Density Functional Theory - DFT), to perform a complete structural analysis of ranitidine hydrochloride. researchgate.netijcrar.comresearchgate.net These analyses have confirmed the existence of the nitroethene dialkylamine group predominantly in the enediamine tautomeric form. rsc.org
Advanced solid-state NMR techniques have been employed to investigate the crystal polymorphism of ranitidine hydrochloride, which is known to exist in two forms. nih.gov High-resolution solid-state NMR at fast magic-angle spinning (70 kHz) has enabled the differentiation of these polymorphic forms. nih.gov Furthermore, techniques such as ¹H-¹⁴N dipolar-based heteronuclear multiple quantum coherence (D-HMQC) have revealed intra- and intermolecular correlations, providing insights into the crystal packing and hydrogen bonding networks. nih.gov These studies have also led to the reassignment of the ¹³C solid-state NMR signals for ranitidine hydrochloride. nih.gov
Method Validation Protocols in Analytical Chemistry
The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. Validation protocols for ranitidine analysis are established in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.govresearchgate.net
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. orientjchem.org For ranitidine analysis, specificity is typically evaluated by demonstrating that there is no interference from placebo components or known impurities at the retention time or wavelength of ranitidine. orientjchem.orgorientjchem.org
In stability-indicating methods, specificity is demonstrated by subjecting ranitidine to stress conditions (e.g., acid, base, oxidation, heat) and showing that the degradation products are well-resolved from the parent drug peak. nih.gov Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm the homogeneity of the ranitidine peak in the presence of its degradants. nih.gov
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. orientjchem.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. thepharmajournal.com
For ranitidine, linearity is typically assessed by preparing a series of solutions of known concentrations and plotting the analytical response (e.g., absorbance, peak area) against the concentration. The relationship is evaluated statistically, often by calculating the correlation coefficient (r²) and the equation of the regression line. orientjchem.orgsphinxsai.com A correlation coefficient close to 0.999 is generally considered acceptable. orientjchem.orgorientjchem.org
| Method | Concentration Range | Correlation Coefficient (r²) | Reference |
| UV-Spectrophotometry | 0.0036 mg/mL to 0.0108 mg/mL | 0.9999 | orientjchem.orgorientjchem.org |
| UV-Spectrophotometry | 1 µg/mL to 13 µg/mL | Not specified, but stated as good | sphinxsai.com |
| RP-HPLC | 3 µg/mL to 150 µg/mL | > 0.999 | thepharmajournal.com |
Accuracy is the closeness of the test results obtained by the method to the true value. orientjchem.org It is often determined through recovery studies by adding a known amount of pure ranitidine standard to a sample matrix (spiked samples) at different concentration levels (e.g., 80%, 100%, 120%). orientjchem.orgorientjchem.org The percentage recovery is then calculated.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. orientjchem.org It is usually evaluated at three levels:
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time. orientjchem.orgorientjchem.org
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). orientjchem.orgorientjchem.org
Reproducibility: Assesses the precision between different laboratories (inter-laboratory trials).
Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. orientjchem.orgajpaonline.com
| Validation Parameter | UV-Spectrophotometric Method orientjchem.orgorientjchem.org | RP-HPLC Method nih.govajpaonline.com |
| Accuracy (% Recovery) | 99.22% – 100.94% | 90% - 110% for impurities |
| Repeatability (%RSD) | 1.07% | < 2.0% |
| Intermediate Precision (%RSD) | 0.68% | Not specified |
Detection and Quantification Limits
The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. thepharmajournal.com For ranitidine, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), have been validated to establish these limits.
Different studies have reported a range of LOD and LOQ values, which can be influenced by the specific chromatographic conditions, the detector used, and the sample matrix (e.g., plasma, pharmaceutical dosage form). For instance, an HPLC method for analyzing ranitidine in plasma reported an LOD of 5 ng/mL and an LOQ of 15 ng/mL. unam.mx Another RP-HPLC method developed for ranitidine hydrochloride and domperidone (B1670879) in tablets established the LOD and LOQ for ranitidine hydrochloride to be 1.17 µg/mL and 3.55 µg/mL, respectively. thepharmajournal.com A separate study using spectrophotometric and HPLC methods reported varying limits; for the HPLC method, the LOD was 0.03 µg/mL and the LOQ was 0.1 µg/mL for ranitidine. austinpublishinggroup.com
The following table summarizes the detection and quantification limits for ranitidine from various analytical method development studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| HPLC | Plasma | 5 ng/mL | 15 ng/mL | unam.mx |
| RP-HPLC | Tablets | 1.17 µg/mL | 3.55 µg/mL | thepharmajournal.com |
| RP-HPLC | Pharmaceutical Dosage Form | 0.21 µg/mL | 0.64 µg/mL | researchgate.net |
| HPLC | Injections | 0.03 µg/mL | 0.1 µg/mL | austinpublishinggroup.com |
| First-Derivative Spectrophotometry (1D) | Injections | 0.3 µg/mL | 1.0 µg/mL | austinpublishinggroup.com |
| HPTLC | Dosage Forms | 5.47–9.37 ng/band | 16.30–31.26 ng/band | oup.com |
Robustness and Ruggedness Studies
Robustness and ruggedness are critical validation parameters that demonstrate the reliability of an analytical method. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in internal method parameters, indicating its reliability during normal usage. ijbpas.compharmaguideline.com Ruggedness, on the other hand, evaluates the reproducibility of results under external variations such as different analysts, laboratories, or instruments. thepharmajournal.compharmaguideline.com
Robustness studies for ranitidine analysis typically involve intentionally altering chromatographic conditions to observe the impact on results, such as resolution and analyte quantification. Common variations include changes in the mobile phase flow rate, column temperature, and mobile phase composition. nih.gov In one study, the flow rate was varied from 0.8 to 1.2 mL/min (nominal 1.0 mL/min), and the column temperature was adjusted to 35°C and 43°C (nominal 40°C). nih.gov Despite these changes, the resolution between critical impurity pairs remained greater than 1.5, demonstrating the method's robustness. nih.gov Another study assessed robustness by varying the pH of the mobile phase (2.91, 3.00, 3.09) and the flow rate (0.97, 1.00, 1.03 mL/min), finding no significant impact on the retention time. thepharmajournal.com
Ruggedness is often assessed by comparing results from two different analysts. thepharmajournal.com In such studies for ranitidine, the relative standard deviation (% RSD) between the results of the two analysts was found to be insignificant, confirming the method's ruggedness. thepharmajournal.com
The table below details the parameters varied in different robustness studies for ranitidine analysis.
| Parameter Varied | Variation Range | Observed Outcome | Source |
|---|---|---|---|
| Flow Rate | 0.8 to 1.2 mL/min (±0.2 units) | Resolution between critical pairs remained >1.5 | nih.gov |
| Column Temperature | 35°C and 43°C (from 40°C) | Resolution between critical pairs remained >1.5 | nih.gov |
| Mobile Phase Organic Strength | ±10% | Resolution between critical pairs remained >1.5 | nih.gov |
| Mobile Phase pH | 2.91, 3.00, 3.09 | % RSD of retention time < 3% | thepharmajournal.com |
| Flow Rate | 0.97, 1.00, 1.03 mL/min | % RSD of retention time < 3% | thepharmajournal.com |
| Flow Rate | ±0.1 mL/min | Method remained unaffected | ijbpas.com |
| Detection Wavelength | ±0.1 nm | Method remained unaffected | ijbpas.com |
Development of Stability-Indicating Methods
A stability-indicating analytical method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. nih.govnih.govresearchgate.net The development of such methods is crucial for assessing the stability of a drug substance or product over time. This is typically achieved through forced degradation studies, where the drug is exposed to a variety of stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govnih.gov
For ranitidine, several stability-indicating HPLC methods have been developed. nih.govtandfonline.com These methods involve subjecting ranitidine to stress conditions including acid hydrolysis, base hydrolysis, oxidation, heat, and light. nih.govtandfonline.com The goal is to generate potential degradation products and ensure that the analytical method can resolve the main ranitidine peak from any degradants formed. tandfonline.com
Studies have shown that ranitidine is susceptible to degradation under specific conditions. Significant degradation has been observed under acidic (e.g., 0.1 N HCl at 60°C), basic (e.g., 0.1 N NaOH at 60°C), and oxidative (e.g., 1.0% H₂O₂ at 60°C) stress. nih.govnih.gov However, the compound has been found to be relatively stable under thermal (heat) and humidity stress conditions. nih.govnih.gov The successful development of these methods allows for the reliable monitoring of ranitidine's purity and stability in pharmaceutical preparations. nih.govtandfonline.com
The following table summarizes the conditions used in forced degradation studies of ranitidine and the observed stability.
| Stress Condition | Reagent/Parameters | Duration/Temperature | Observed Outcome | Source |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 30 minutes at 60°C | Significant degradation observed | nih.gov |
| Base Hydrolysis | 0.1 N NaOH | 30 minutes at 60°C | Significant degradation observed | nih.gov |
| Oxidation | 1.0% H₂O₂ | 30 minutes at 60°C | Significant degradation observed | nih.gov |
| Thermal Degradation | Heat | 10 days at 60°C | Stable | nih.gov |
| Humidity | 90% RH | 7 days at 25°C | Stable | nih.gov |
| Photolysis | UV light | 8 hours | Degradation observed | tandfonline.com |
Formulation Science and Stability Engineering
Accelerated Stability Studies and Predictive Models for Ranitidine (B14927) Formulations
Ranitidine's chemical integrity is highly vulnerable to environmental factors, namely temperature, humidity, and light. jfda-online.comnih.gov
Temperature: Elevated temperature is a major catalyst for the degradation of ranitidine. researchgate.net Storage at high temperatures has been shown to significantly increase the rate of decomposition and promote the formation of N-nitrosodimethylamine (NDMA). eurofins.co.jpjst.go.jp Studies conducted at 40°C and above consistently show substantial degradation. researchgate.net
Humidity: As a hygroscopic compound, ranitidine readily absorbs moisture from the atmosphere, and this absorption rate increases with rising relative humidity (%RH). banglajol.info The presence of moisture can facilitate hydrolysis and other degradation reactions. banglajol.info The combination of high humidity (e.g., 75% RH) and elevated temperature (e.g., 40°C) creates a highly stressful environment that is routinely used in accelerated stability testing to quickly assess formulation robustness. wisdomlib.orgresearchgate.net
Light: Ranitidine is known to be light-sensitive, and exposure to light, particularly sunlight, can induce photodegradation. jfda-online.com This necessitates the use of light-resistant packaging for ranitidine products. uspharmacist.com However, it has been noted in some studies of injectable solutions that light exposure did not always correlate with a decrease in drug concentration, though discoloration (yellowing) was observed. nih.govresearchgate.net
Table 2: Summary of Stability Data for Ranitidine Formulations under Various Conditions
| Formulation Type | Storage Conditions | Duration | Stability Outcome | Reference(s) |
|---|---|---|---|---|
| 150 mg Tablets | 40°C / 75% RH | 6 months | Stability depends on formulation and primary packaging. | nih.govresearchgate.net |
| Film-Coated Tablets | 40°C / 75% RH | 3 months | No significant changes in physical appearance or drug content. | wisdomlib.org |
| Oral Syrup (15 mg/mL) | 25°C | 12 months | Retained >98.8% of initial concentration. | nih.govnih.gov |
| Injectable Solution (25 mg/mL) in glass vials | Refrigerated (5°C) & 25°C | 6 months | Remained >98.6% of initial concentration. | nih.govnih.gov |
| Injectable Solution (5 mg/mL) in PP syringes | Refrigerated (5°C) & 25°C | 91 days | Remained >93.5% of initial concentration. | nih.govnih.gov |
| Reagent Powder | 60°C | 1 week | Significant formation of NDMA. | jst.go.jp |
To establish a product's shelf-life without waiting for the full duration of real-time studies, predictive methodologies based on accelerated stability data are employed. These methods are crucial for efficient pharmaceutical development.
Accelerated stability studies are the cornerstone of this approach. mdpi.com Formulations are subjected to stressful conditions, most commonly those defined by the International Council for Harmonisation (ICH) guidelines, such as 40°C ± 2°C and 75% RH ± 5% RH for a period of up to six months. nih.govresearchgate.net
The data gathered from these studies are often analyzed using the Arrhenius equation , which mathematically relates the rate of a chemical reaction to temperature. mdpi.comslideshare.net By determining the degradation rate constants at several elevated temperatures, formulators can extrapolate the data to predict the degradation rate and, consequently, the shelf-life at recommended long-term storage conditions (e.g., 25°C).
More sophisticated kinetic modeling offers a powerful tool for predicting long-term stability. mdpi.com The degradation of ranitidine in solution, for instance, has been shown to follow pseudo-first-order kinetics. jfda-online.com By developing kinetic models based on data from short-term accelerated studies (e.g., three months at various temperatures), it is possible to generate highly accurate predictions for long-term stability (e.g., two years). mdpi.com
Another predictive tool is the isoconversion plot . This method uses data from accelerated studies to generate a visual contour map that predicts the time it will take for a certain percentage of the drug (e.g., 2%) to degrade under a wide range of temperature and humidity conditions. ichemexplorer.com These predictions have shown good correlation with actual long-term stability data.
Ultimately, these predictive models must be confirmed by long-term stability studies conducted under the proposed storage conditions for the entire duration of the intended shelf-life. nih.govresearchgate.net
Formulation Design Principles to Mitigate Degradation Product Formation (e.g., NDMA)
The formation of N-nitrosodimethylamine (NDMA) in ranitidine products is a significant concern, stemming from the inherent instability of the ranitidine molecule itself. acs.org Research indicates that NDMA presence is primarily the result of a slow degradation process of ranitidine, rather than being introduced through contaminated raw materials. acs.orgresearchgate.net This degradation is influenced by multiple factors, including the drug substance's crystal morphology and environmental conditions like heat, humidity, and oxygen. acs.orgresearchgate.netniph.go.jp Consequently, formulation design and stability engineering play a pivotal role in minimizing the generation of NDMA and other degradation byproducts.
A key mechanism proposed for NDMA formation involves the autoxidation of ranitidine, which liberates nitrite (B80452) ions and dimethylamine (B145610). nih.gov The nitrite ion can then be converted to a nitrosating agent, such as nitrosyl chloride, which reacts to form NDMA. nih.gov Therefore, formulation strategies are centered on preventing this initial degradation cascade.
Control of Environmental Factors
Environmental factors are critically involved in the degradation of ranitidine and the subsequent formation of NDMA. niph.go.jpresearchgate.net Studies have demonstrated that temperature, humidity, and oxygen are key drivers of this process.
Temperature and Humidity: Accelerated stability studies show a direct correlation between increased temperature and humidity and a higher rate of NDMA formation. acs.orgjst.go.jp For instance, when ranitidine tablets were stored at 40°C with 75% relative humidity (RH) for eight weeks, NDMA levels increased substantially, in one case from 0.19 ppm to 116 ppm. niph.go.jpresearchgate.net Storage at even higher temperatures (50°C) resulted in NDMA levels exceeding 500 ppm over the same period. niph.go.jpjst.go.jp The degradation is also visually manifested by the browning of tablets and powders stored under these high-temperature conditions. niph.go.jp This highlights the intrinsic instability of the molecule, as even normal storage conditions can lead to increased NDMA levels as the product ages. wikipedia.org
Oxygen: The presence of oxygen is a crucial factor in the proposed autoxidation pathway that initiates ranitidine degradation. nih.gov Forced-degradation studies have strongly suggested that both moisture and oxygen are involved in NDMA formation. niph.go.jpresearchgate.net Experiments demonstrated that in the absence of oxygen, NDMA levels were minimized. nih.gov This suggests that limiting oxygen exposure through formulation and packaging is a viable mitigation strategy.
The following table summarizes findings from a study on the effect of storage conditions on NDMA formation in two different brands of ranitidine tablets.
| Product | Initial NDMA (ppm) | Storage Condition | Duration (weeks) | Final NDMA (ppm) | Source |
|---|---|---|---|---|---|
| Tablet A | 0.19 | 40°C / 75% RH | 4 | 1.42 | niph.go.jpjst.go.jp |
| Tablet A | 0.19 | 40°C / 75% RH | 8 | 116 | niph.go.jpjst.go.jp |
| Tablet A | 0.19 | 50°C / 75% RH | 8 | >500 | niph.go.jpjst.go.jp |
| Tablet B | 2.89 | 40°C / 75% RH | 8 | 18 | niph.go.jpresearchgate.net |
Influence of Excipients and Impurities
While the primary pathway for NDMA formation is the intermolecular degradation of ranitidine itself, formulation components can also play a role. acs.org
Impact of Solid-State Properties and Packaging
The physical characteristics of the ranitidine active pharmaceutical ingredient (API) and the final product's packaging are critical control points.
Crystal Morphology: The crystalline state of ranitidine hydrochloride influences its degradation rate. acs.org Material with a columnar crystal habit has been shown to degrade more slowly than other forms. acs.orgresearchgate.net This is potentially due to differences in surface properties that affect interactions with moisture. jst.go.jp Amorphous material, with its larger surface area, may exhibit more significant water sorption, leading to faster NDMA formation. jst.go.jp
Packaging and Storage Solutions: Given the sensitivity of ranitidine to heat, moisture, and oxygen, packaging design is a crucial line of defense.
Moisture Protection: Repackaging ranitidine syrup in unit-dose amber glass bottles provided stability for up to 52 weeks at 25°C and 40% RH. researchgate.net This demonstrates the effectiveness of using appropriate containers to protect against environmental humidity.
Oxygen Scavenging: A proposed strategy to stabilize solid dosage forms is the use of oxygen-scavenging packaging systems. nih.gov By preventing the initial autoxidation of ranitidine, these systems could shut down the release of nitrite, thereby preventing NDMA formation. nih.gov
Material Selection: The stability of ranitidine in total parenteral nutrition (TPN) mixtures was found to be dependent on the type of bag used. nih.gov Ranitidine was more stable in multi-layered bags compared to Ethylene Vinyl Acetate (EVA) bags, where trace element additives appeared to accelerate oxidation. nih.gov For liquid formulations, packaging in amber glass bottles or amber polypropylene (B1209903) syringes can provide stability and protection from light. researchgate.netnih.gov
Forced degradation studies are essential to inform the selection of suitable formulations, packaging, and storage conditions to ensure the stability and safety of the final drug product. waters.com
Environmental Fate and Transformation Studies of Ranitidine
Ranitidine (B14927) as a Precursor in Engineered Water Treatment Processes
In engineered water treatment systems, particularly those employing chlorine-based disinfection, ranitidine has been identified as a significant precursor molecule. eeer.org It can react with disinfectants used in drinking water and wastewater treatment to form new compounds. researchgate.net The use of chloramine (B81541) as a disinfectant in water containing ranitidine is a notable concern, as it can lead to the formation of N-nitrosodimethylamine (NDMA), a compound classified as a probable human carcinogen. eeer.orgb-cdn.net
Ranitidine is recognized for its exceptionally high molar conversion rate to NDMA during chloramination, with yields reported to be as high as 90%. researchgate.netb-cdn.net This high yield distinguishes it from many other potential NDMA precursors. b-cdn.net Studies have demonstrated that various pharmaceuticals containing amine groups can act as nitrosamine (B1359907) precursors during chloramine disinfection, but ranitidine often shows the highest potential for NDMA formation. b-cdn.net The concentration of NDMA precursors, including ranitidine, may not be significantly reduced by environmental buffers like infiltration basins, suggesting that once present, the potential for NDMA formation persists. researchgate.net
Mechanisms of NDMA Formation during Chloramination
The chemical transformation of ranitidine into NDMA during chloramination is a complex process that has been the subject of extensive research. The high-yield formation is not explained by simple reaction pathways, but rather a series of specific chemical steps.
Several mechanisms have been proposed, with a central theme involving the dimethylamine (B145610) (DMA) functional group of the ranitidine molecule. b-cdn.net The process is generally initiated by a nucleophilic substitution reaction between ranitidine and monochloramine (NH₂Cl), a common disinfectant. b-cdn.netnih.govacs.orgresearchgate.net However, the exceptionally high NDMA yields from ranitidine (over 60%) compared to those from dimethylamine (DMA) or unsymmetrical dimethylhydrazine (UDMH) (less than 3%) point to a more complex mechanism. nih.govacs.org
A critical hypothesis explaining this high efficiency involves the decomposition of the ranitidine molecule. b-cdn.netresearchgate.net Research using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has identified key intermediates. b-cdn.netnih.govacs.orgresearchgate.net It is proposed that the furan (B31954) ring (specifically, the methylfuran moiety) of ranitidine undergoes decomposition, leading to the formation of a stable carbocation. b-cdn.netnih.govresearchgate.net This step is crucial for facilitating the subsequent reactions that form NDMA.
Computational studies using density functional theory (DFT) have further elucidated a potential four-step pathway: nih.govacs.orgacs.org
Nucleophilic Substitution: The reaction begins with a nucleophilic attack by the tertiary amine of ranitidine on chloramine. nih.govacs.org
Oxidation: The resulting intermediate undergoes oxidation. nih.govacs.org
Dehydration: This is followed by a dehydration step. nih.govacs.org
Nitrosation: The final step is nitrosation, which has been suggested as the rate-limiting step that ultimately determines the NDMA yield. nih.govacs.org
The presence of dichloramine (NHCl₂), which can form from monochloramine, has been shown to enhance NDMA formation, potentially through the formation of a chlorinated UDMH-like intermediate. b-cdn.netnih.gov The reaction kinetics are also influenced by environmental conditions, such as pH, with the process being acid-catalyzed. b-cdn.netresearchgate.net
Table 1: Key Factors in NDMA Formation from Ranitidine during Chloramination
| Factor | Description | Research Finding |
|---|---|---|
| Primary Reactants | Ranitidine, Monochloramine (NH₂Cl) | The reaction follows second-order kinetics and is initiated by a nucleophilic substitution between ranitidine and monochloramine. b-cdn.netresearchgate.net |
| Key Intermediate | Carbocation | A carbocation is formed from the decomposition of the methylfuran moiety of ranitidine, a critical step for high NDMA yield. b-cdn.netresearchgate.net |
| Enhancing Species | Dichloramine (NHCl₂) | Dichloramine can favor the production of NDMA. b-cdn.net |
| Proposed Pathway | Nucleophilic substitution → Oxidation → Dehydration → Nitrosation | A four-step mechanism where nitrosation is the rate-limiting step. nih.govacs.org |
| pH Influence | Acid-catalyzed | The rate of ranitidine chloramination decreases as pH increases, indicating an acid-catalyzed decomposition. researchgate.net |
Ranitidine Transformation Pathways in Aquatic Environments
Outside of engineered treatment facilities, ranitidine in the natural aquatic environment undergoes transformation through several abiotic and biotic processes. However, complete removal is not always achieved, and the resulting transformation products (TPs) can sometimes be more hazardous than the parent compound. nih.govpublish.csiro.au
Photodegradation: The primary degradation pathway for ranitidine in sunlit surface waters is direct photolysis. csbsju.eduresearchgate.net Ranitidine degrades rapidly when exposed to both natural and artificial sunlight, with studies showing a half-life as short as 35 minutes under noon summertime sunlight conditions. csbsju.eduresearchgate.net The nitroacetamidine group within the ranitidine structure has been identified as the moiety responsible for its susceptibility to direct photolysis. researchgate.net
Biodegradation: In contrast to its rapid photodegradation, ranitidine is resistant to biodegradation. nih.gov Studies using standardized biodegradability tests have found that neither ranitidine nor its photoderivatives are readily or inherently biodegradable. nih.gov This persistence means the molecule and its derivatives can remain in the aquatic environment for extended periods.
Advanced Oxidation Processes (AOPs): In controlled settings, AOPs have been shown to effectively degrade ranitidine. publish.csiro.au Processes like UV photolysis, UV combined with peroxodisulfate (PDS), and sonolysis can achieve high removal efficiencies. publish.csiro.au The primary degradation mechanisms in these processes involve the cleavage of carbon-nitrogen (C-N) and carbon-hydrogen (C-H) bonds, hydroxylation, and the reduction of the nitro group in the ranitidine molecule. publish.csiro.au
Table 2: Summary of Ranitidine Transformation Pathways in Aquatic Environments
| Pathway | Description | Key Findings |
|---|---|---|
| Direct Photolysis | Degradation by direct absorption of sunlight. | The dominant degradation pathway for ranitidine in natural waters. csbsju.eduresearchgate.net |
| Indirect Photolysis | Reaction with photochemically produced reactive species like ¹O₂. | A secondary but contributing loss process for ranitidine. csbsju.eduresearchgate.net |
| Biodegradation | Breakdown by microorganisms. | Ranitidine and its photoderivatives are not readily or inherently biodegradable. nih.gov |
| Advanced Oxidation | Degradation via highly reactive radicals (e.g., UV/PDS, sonolysis). | Involves C-N and C-H bond cleavage, hydroxylation, and nitro group reduction. publish.csiro.au |
| Transformation Products | New compounds formed from ranitidine degradation. | Photoderivatives can exhibit higher toxicity than the parent ranitidine compound. publish.csiro.auresearchgate.netnih.gov |
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Ranitidine | 3001055 |
| N-Nitrosodimethylamine (NDMA) | 6128 |
| Monochloramine | 25423 |
| Dichloramine | 61530 |
| Dimethylamine (DMA) | 674 |
| Unsymmetrical Dimethylhydrazine (UDMH) | 6061 |
| Singlet Oxygen | 24823 |
Q & A
Basic Research Questions
Q. How can researchers establish the pharmacological profile of ranitidine in preclinical models?
- Methodological Answer :
- Step 1 : Conduct in vitro assays to assess binding affinity to histamine H2 receptors and measure inhibition of gastric acid secretion in cell lines (e.g., gastric parietal cells) .
- Step 2 : Use animal models (e.g., rodent gastric ulcer induction) to evaluate dose-response relationships and therapeutic efficacy. Include control groups for baseline comparisons .
- Step 3 : Perform pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties. Use techniques like liquid chromatography-mass spectrometry (LC-MS) for precise quantification .
- Key Considerations : Validate reproducibility by repeating experiments under standardized conditions.
Q. What validated methods are recommended for quantifying ranitidine in biological samples?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer) and UV detection at 313 nm for specificity .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ stable isotope-labeled internal standards (e.g., ranitidine-d6) to minimize matrix effects .
- Validation Parameters : Include linearity (0.1–50 µg/mL), precision (CV < 15%), and recovery rates (85–115%) per ICH guidelines .
Advanced Research Questions
Q. How can contradictions in ranitidine’s clinical efficacy across randomized controlled trials (RCTs) be systematically addressed?
- Methodological Answer :
- Step 1 : Conduct a meta-analysis to aggregate data from RCTs. Use PRISMA guidelines for study selection and assess heterogeneity via I² statistics .
- Step 2 : Perform subgroup analyses stratified by variables such as patient demographics (e.g., age, comorbidities) and dosage regimens to identify confounding factors .
- Step 3 : Evaluate publication bias using funnel plots and Egger’s regression test. Adjust for bias via trim-and-fill analysis .
- Key Considerations : Prioritize studies with consistent outcome measures (e.g., gastric pH levels, ulcer healing rates) .
Q. What experimental approaches are suitable for investigating ranitidine’s off-target effects in non-gastric tissues?
- Methodological Answer :
- Step 1 : Use high-throughput screening (HTS) to assess interactions with non-H2 receptors (e.g., muscarinic or adrenergic receptors) .
- Step 2 : Apply proteomic profiling (e.g., 2D gel electrophoresis, mass spectrometry) to identify differentially expressed proteins in hepatic or renal tissues post-treatment .
- Step 3 : Validate findings using in silico molecular docking simulations to predict binding affinities to off-target proteins (e.g., cytochrome P450 enzymes) .
- Key Considerations : Cross-validate results with ex vivo organotypic models to ensure physiological relevance .
Methodological Design and Analysis
Q. How to optimize experimental design for studying ranitidine-drug interactions in polypharmacy scenarios?
- Methodological Answer :
- Step 1 : Use a factorial design to test combinations with common co-administered drugs (e.g., anticoagulants, antifungals). Include interaction terms in statistical models .
- Step 2 : Monitor serum concentrations of ranitidine and interacting drugs via LC-MS. Calculate pharmacokinetic parameters (e.g., AUC, Cmax) .
- Step 3 : Apply isobolographic analysis to determine synergistic or antagonistic effects .
Q. What statistical frameworks are robust for analyzing ranitidine’s dose-dependent adverse effects in longitudinal studies?
- Methodological Answer :
- Step 1 : Implement mixed-effects models to account for intra-individual variability and missing data .
- Step 2 : Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., hepatotoxicity onset) .
- Step 3 : Apply machine learning algorithms (e.g., random forests) to identify predictive biomarkers of toxicity from multi-omics datasets .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for ranitidine?
- Methodological Answer :
- Step 1 : Reconcile differences by evaluating experimental conditions (e.g., pH levels in in vitro assays vs. physiological gastric environments) .
- Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo absorption dynamics from in vitro dissolution data .
- Step 3 : Conduct translational studies using human-derived organoids to bridge preclinical and clinical findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
